molecular formula C10H5ClN2 B1470426 5-Chloroisoquinoline-3-carbonitrile CAS No. 1780160-05-5

5-Chloroisoquinoline-3-carbonitrile

Cat. No.: B1470426
CAS No.: 1780160-05-5
M. Wt: 188.61 g/mol
InChI Key: QAOSIRBRAOHJOZ-UHFFFAOYSA-N
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Description

5-Chloroisoquinoline-3-carbonitrile is a versatile chemical intermediate primarily utilized in organic synthesis as a key building block for the development of various pharmacologically active molecules . Its molecular structure, which features both chloro and cyano functional groups, makes it a particularly valuable scaffold in the synthesis of complex heterocyclic compounds . Researchers frequently employ this compound in the creation of novel molecules with potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities . The isoquinoline core is a privileged scaffold in medicinal chemistry, known for its presence in compounds with a broad spectrum of biological activities . Beyond medicinal chemistry, this compound serves as a fundamental building block in the design of advanced materials and as a ligand for coordination chemistry, contributing to the development of catalysts and functional materials with unique electronic properties . Its versatility in various chemical transformations, such as cross-coupling reactions and nucleophilic substitutions, makes it a significant component in a research chemist's toolkit . This product is intended for research purposes and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloroisoquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-10-3-1-2-7-6-13-8(5-12)4-9(7)10/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOSIRBRAOHJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N=C2)C#N)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Chloroisoquinoline-3-carbonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Chloroisoquinoline-3-carbonitrile: Structure, Synthesis, and Therapeutic Potential

Introduction

This guide offers a comprehensive technical overview of this compound, a heterocyclic compound positioned at the intersection of several key areas in modern medicinal chemistry. We will explore its structural characteristics, propose a robust synthetic pathway, and contextualize its potential within drug discovery by examining the established significance of its constituent moieties. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this and related scaffolds for the creation of novel therapeutic agents.

The Isoquinoline Scaffold in Medicinal Chemistry

The isoquinoline nucleus, a bicyclic aromatic system composed of a fused benzene and pyridine ring, is a cornerstone of natural product chemistry and a "privileged scaffold" in drug design.[1][2] This structural motif is present in a vast number of alkaloids, including the analgesic morphine and the vasodilator papaverine, demonstrating its inherent ability to interact with biological targets.[2][3] Synthetic isoquinoline derivatives are integral to a wide range of approved pharmaceuticals, functioning as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][4][5] Their rigid structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with enzyme active sites and receptors.

Significance of Chloro and Nitrile Substituents

The strategic incorporation of specific functional groups is critical for modulating the pharmacological profile of a core scaffold.

  • Chloro Group: The presence of a chlorine atom can significantly enhance the therapeutic potential of a molecule. It is a common feature in hundreds of FDA-approved drugs.[6] As a lipophilic and electron-withdrawing group, it can improve membrane permeability, increase metabolic stability by blocking sites of oxidation, and modulate the pKa of nearby functionalities, thereby enhancing binding affinity to target proteins.[6][7]

  • Nitrile Group (Cyano Group): The nitrile moiety is a versatile functional group in drug design. It is a strong hydrogen bond acceptor and can act as a bioisostere for carbonyl groups or halogens. Its linear geometry can impose specific conformational constraints on a molecule. Furthermore, the nitrile group can be chemically transformed into other important functionalities, such as carboxylic acids, amides, or amines, providing a handle for further derivatization and library synthesis.[8][9]

Overview of this compound

This compound combines these three key features: the privileged isoquinoline core, a metabolically robust chloro-substituent, and a synthetically versatile nitrile group. While specific research on this exact isomer is limited, its structure suggests significant potential as a building block for novel therapeutics, particularly in oncology, neurodegeneration, and infectious diseases, areas where related chloro-isoquinoline and quinoline-carbonitrile derivatives have shown considerable promise.[10][11][12][13]

Core Compound Data and Physicochemical Properties

Chemical Structure and Identifiers

The fundamental identifiers for this compound are summarized below.

PropertyValueReference
IUPAC Name This compound-
CAS Number 1780160-05-5[14]
Molecular Formula C₁₀H₅ClN₂[15]
Molecular Weight 188.62 g/mol [16]
Canonical SMILES N#CC1=CC2=C(N=C1)C(=CC=C2)Cl[15]
InChI Key GPFAFOKCDSBGKH-UHFFFAOYSA-N (Isomer)
Physical Properties

Specific experimental data for this isomer is not widely published. The properties listed are based on data from closely related isomers and general observations for compounds of this class.

PropertyValueReference
Appearance Predicted to be a white to yellow or brown solid.[13][17]
Melting Point Not available. For comparison, 5-chloroisoquinoline melts at 72-73 °C.[13]
Solubility Expected to be soluble in common organic solvents like Dichloromethane (DCM), Chloroform, and Dimethylformamide (DMF).-
Storage Store in a cool, dry place. Refrigerated storage is recommended for long-term stability.
Spectroscopic Profile

A definitive spectroscopic analysis requires experimental data. However, a predicted profile can be extrapolated from the known spectra of isoquinoline and the predictable electronic effects of the substituents.[18][19]

  • ¹H NMR (400 MHz, CDCl₃): The proton spectrum is expected to show signals in the aromatic region (δ 7.5-9.5 ppm). The protons on the pyridine ring (H1, H4) will be the most downfield due to the electron-withdrawing effect of the ring nitrogen and the nitrile group. The protons on the benzene ring (H6, H7, H8) will exhibit splitting patterns consistent with a tri-substituted benzene system, with their precise shifts influenced by the chloro substituent at C5.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will display ten distinct signals. The nitrile carbon (C≡N) is expected around δ 115-120 ppm. The carbon bearing the nitrile group (C3) will be significantly shifted. The carbon attached to the chlorine atom (C5) will also show a characteristic shift. Other aromatic carbons will appear in the typical δ 120-155 ppm range.[18]

  • Infrared (IR) Spectroscopy: A prominent, sharp absorption band is expected in the range of 2220-2240 cm⁻¹, characteristic of the C≡N stretching vibration of an aromatic nitrile.[8] Additional bands in the 1500-1600 cm⁻¹ region will correspond to the C=C and C=N stretching of the isoquinoline core.

  • Mass Spectrometry (MS-EI): The molecular ion peak (M⁺) would appear at m/z 188. A characteristic isotopic pattern (M+2 peak) at m/z 190 with an intensity of approximately one-third of the M⁺ peak will be observed, confirming the presence of a single chlorine atom.

Synthesis and Purification

Retrosynthetic Analysis and Strategy

The proposed synthesis begins with the assembly of a substituted isoquinoline ring system from commercially available precursors. This approach offers flexibility and avoids the often harsh conditions required to directly functionalize the isoquinoline core. The key steps involve the formation of a 1-aminoisoquinoline intermediate, followed by a Sandmeyer reaction to install the nitrile group.

Proposed Experimental Protocol

Step 1: Synthesis of 1-(tert-butylamino)-5-chloroisoquinoline

Causality: This step utilizes a directed ortho-metalation followed by condensation with a nitrile to construct the isoquinoline core in a highly regioselective manner. The tert-butylamino group at the 1-position serves as a versatile handle for subsequent transformations.[20]

  • Preparation of the Anion: To a solution of N-(2-methyl-3-chlorobenzyl)-2,2-dimethylpropan-1-amine (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add s-BuLi (1.1 eq) dropwise. Stir the resulting deep red solution for 1 hour at -78 °C.

  • Condensation: Add a solution of malononitrile (1.2 eq) in anhydrous THF dropwise to the anion solution.

  • Cyclization and Quench: Allow the reaction to warm slowly to room temperature and stir for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase.

  • Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the target intermediate.

Step 2: Synthesis of 5-Chloro-1-aminoisoquinoline

Causality: The tert-butyl group is a bulky protecting group that can be removed under acidic conditions to reveal the primary amine, which is the necessary precursor for the subsequent Sandmeyer reaction.

  • Deprotection: Dissolve the product from Step 1 in trifluoroacetic acid (TFA) (0.5 M) at room temperature.

  • Monitoring: Stir the reaction for 2-4 hours, monitoring by TLC until the starting material is fully consumed.

  • Work-up: Carefully concentrate the TFA under reduced pressure. Dissolve the residue in ethyl acetate and neutralize by washing with saturated aqueous NaHCO₃ solution.

  • Isolation: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the crude amine, which is often used directly in the next step without further purification.

Step 3: Synthesis of 5-Chloroisoquinoline-1-carbonitrile via Sandmeyer Reaction

Causality: The Sandmeyer reaction is a classic and reliable method for converting an aromatic primary amine into a variety of functional groups, including nitriles, via a diazonium salt intermediate. Copper(I) cyanide serves as the cyanide source and catalyst.

  • Diazotization: Suspend the crude 5-chloro-1-aminoisoquinoline (1.0 eq) in a mixture of water and concentrated HCl at 0 °C. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.3 eq) and sodium cyanide (NaCN, 1.3 eq) in water. Warm the solution gently if needed to dissolve the salts, then cool to 0 °C.

  • Reaction: Add the cold diazonium salt solution dropwise to the cyanide solution. A vigorous evolution of nitrogen gas will be observed.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

  • Work-up: Cool the reaction mixture and extract the product with dichloromethane (3x). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the final product by flash column chromatography on silica gel to obtain this compound.

Workflow Visualization

G cluster_0 Step 1: Isoquinoline Ring Formation cluster_1 Step 2: Deprotection cluster_2 Step 3: Sandmeyer Reaction A N-(2-methyl-3-chlorobenzyl) -2,2-dimethylpropan-1-amine B Directed Ortho-Metalation (s-BuLi, -78 °C) A->B C Condensation & Cyclization (Malononitrile) B->C D 1-(tert-butylamino) -5-chloroisoquinoline C->D E Acidic Cleavage (TFA) D->E F 5-Chloro-1-aminoisoquinoline E->F G Diazotization (NaNO₂, HCl, 0 °C) F->G H Cyanation (CuCN) G->H I This compound (Final Product) H->I

Caption: Proposed multi-step synthesis of this compound.

In-Process Validation and Characterization

Throughout the synthesis, it is crucial to validate each step. TLC is an effective tool for monitoring reaction progress. After purification, the structure and purity of each intermediate and the final product should be unequivocally confirmed using a combination of ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Reactivity and Potential for Derivatization

This compound is a versatile scaffold for further chemical modification, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

  • Reactivity of the Isoquinoline Core: The isoquinoline ring can undergo electrophilic aromatic substitution (SEAr), which typically occurs on the benzene ring at the C5 or C8 positions.[21] However, the existing substitution pattern will direct further reactions.

  • Transformations of the Nitrile Group: The nitrile group is a gateway to other functionalities. It can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. It can also be reduced using agents like LiAlH₄ to a primary amine (aminomethyl group), providing a key linker for further elaboration.

  • Nucleophilic Aromatic Substitution (SNAr): While the chlorine at C5 is on the benzene ring and generally less reactive towards SNAr than a halogen on the pyridine ring, its reactivity can be enhanced by the electron-withdrawing nature of the rest of the molecule. It can potentially be displaced by strong nucleophiles like amines or alkoxides under specific conditions (e.g., high temperature, palladium catalysis), enabling further diversification.[22]

Applications in Drug Discovery and Development

Rationale as a Privileged Scaffold

The convergence of the isoquinoline core, a chloro-substituent, and a nitrile group makes this compound a high-potential starting point for drug discovery campaigns. Its rigid framework allows for predictable SAR, while its functional handles permit systematic modification to optimize potency, selectivity, and pharmacokinetic properties (ADME).

Potential Therapeutic Targets

Based on the known biological activities of related structures, this scaffold could be explored for the development of inhibitors against several important target classes:

  • Oncology: Many quinoline and isoquinoline derivatives are potent inhibitors of protein kinases, which are critical targets in cancer therapy.[12] Furthermore, 5-chloroisoquinoline derivatives have been investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, which is a validated strategy for treating certain cancers.[10]

  • Neurodegenerative Diseases: The parent compound, 5-chloroisoquinoline, is a known inhibitor of Sterile Alpha and Toll/Interleukin Receptor Motif-Containing Protein 1 (SARM1), a key mediator of programmed axon death.[13] This suggests that derivatives of this scaffold could be valuable leads for treating neurodegenerative conditions like peripheral neuropathy and traumatic brain injury.

  • Infectious Diseases: The quinoline and isoquinoline cores are found in numerous antimicrobial and antifungal agents.[5][10] These compounds often act by disrupting microbial cellular processes, making them attractive candidates for developing new treatments to combat drug-resistant pathogens.

Logical Framework for Application

G cluster_details A This compound Core Scaffold B Key Structural Features Isoquinoline Core Chloro Substituent Nitrile Group A->B C Potential Biological Activities Enzyme Inhibition DNA Intercalation Receptor Modulation B->C B_f0_detail Privileged Scaffold Rigid Structure B:f0->B_f0_detail B_f1_detail Metabolic Stability Lipophilicity B:f1->B_f1_detail B_f2_detail H-Bond Acceptor Synthetic Handle B:f2->B_f2_detail D Therapeutic Areas Oncology Neurodegeneration Infectious Diseases C->D C_f0_detail Kinases, PARP, SARM1 C:f0->C_f0_detail C_f1_detail Antimicrobial C:f1->C_f1_detail C_f2_detail GPCRs C:f2->C_f2_detail

Caption: Logical flow from chemical features to potential therapeutic applications.

Conclusion

This compound represents a molecule of significant strategic value for medicinal chemists and drug discovery teams. While detailed characterization in the public domain is sparse, its constituent parts—the isoquinoline core, the chloro-substituent, and the nitrile functional group—are all well-established motifs in successful therapeutic agents. The proposed synthetic pathway provides a reliable means for its preparation, opening the door for its use as a versatile building block. Further investigation into its biological activity is warranted and holds the promise of yielding novel lead compounds in critical areas of unmet medical need, including oncology and neurodegeneration.

References

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5-Chloroisoquinoline-3-carbonitrile: A Privileged Scaffold in Target-Directed Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of core scaffolds dictates the trajectory of hit-to-lead optimization. 5-Chloroisoquinoline-3-carbonitrile (CAS: 1780160-05-5) has emerged as a highly versatile, bifunctional building block. Characterized by its rigid aromatic framework, a highly reactive halogen at the C5 position, and a strong electron-withdrawing nitrile group at the C3 position, this compound serves as a critical intermediate for synthesizing complex enzyme inhibitors.

As a Senior Application Scientist, I have observed that the true value of this scaffold lies in its orthogonal reactivity. It allows researchers to independently elaborate the C5 and C3 vectors, making it an ideal starting point for developing poly(ADP-ribose) polymerase (PARP) inhibitors, hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitors, and recently, SARS-CoV-2 main protease (Mpro) inhibitors[1]. This whitepaper deconstructs the structural logic, physicochemical properties, and validated synthetic protocols associated with this vital compound.

Physicochemical Profiling & Structural Causality

Understanding the baseline physicochemical properties of this compound is essential for predicting its behavior in both synthetic environments and biological assays. The data below synthesizes its core metrics[2].

PropertyValueMechanistic Implication
CAS Number 1780160-05-5Unique identifier for procurement and database tracking.
Synonyms 5-chloro-3-isoquinolinecarbonitrile; 3-cyano-5-chloroisoquinolineCritical for comprehensive literature and patent landscaping.
Molecular Formula C10H5ClN2Dictates a high degree of unsaturation, ensuring a planar geometry.
Molecular Weight 188.61 g/mol Low molecular weight ensures high ligand efficiency (LE) when elaborated.
SMILES N#CC1=CC2=C(C(Cl)=CC=C2)C=N1Highlights the spatial relationship between the C3 nitrile and C5 chlorine.

The causality behind its utility stems directly from its electron distribution. The nitrogen atom in the isoquinoline ring, coupled with the C3 nitrile, heavily withdraws electron density from the aromatic system[3]. This electron deficiency makes the C5 carbon–chlorine bond highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)), facilitating rapid downstream diversification[4].

Mechanistic Rationale in Target-Directed Drug Design

The architecture of this compound is not accidental; it is a masterclass in pharmacophore design.

  • The C3 Nitrile (Warhead & H-Bond Acceptor): The carbonitrile group is sterically compact but electronically profound. In kinase and protease inhibitors, the nitrogen lone pair acts as a potent hydrogen bond acceptor, often interacting with the hinge region of the target protein's ATP-binding pocket. Furthermore, the nitrile can undergo controlled hydrolysis to yield primary amides or carboxylic acids, which are essential for coordinating active-site metals (such as the catalytic iron in HIF-PHD enzymes).

  • The C5 Chlorine (Synthetic Handle & Lipophilic Director): While chlorine can act as a lipophilic bioisostere to fill hydrophobic pockets, its primary role in this scaffold is as a synthetic handle. It enables the attachment of diverse aryl, heteroaryl, or alkyl groups via cross-coupling, allowing medicinal chemists to fine-tune the molecule's pharmacokinetic (PK) properties and target residence time.

SynthStrategy A This compound (CAS: 1780160-05-5) B C5 Position (Cl) Palladium Cross-Coupling A->B Structural Diversification C C3 Position (CN) Warhead / H-Bond Acceptor A->C Pharmacophore Binding D Steric/Lipophilic Tail (PK Optimization) B->D Modulates E Target Engagement (e.g., Mpro, PARP) C->E Drives

Functionalization pathways of this compound in drug discovery.

Synthetic Workflows & Late-Stage Functionalization

To transform this compound into a viable drug candidate, researchers predominantly rely on late-stage functionalization at the C5 position. The following protocol details a highly optimized Suzuki-Miyaura cross-coupling workflow designed to maximize yield while minimizing dehalogenation side reactions[4].

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5

Scientific Rationale: Aryl chlorides are notoriously less reactive than aryl bromides or iodides due to the higher bond dissociation energy of the C-Cl bond. To overcome this activation barrier, this protocol utilizes a highly active palladium catalyst with a sterically demanding, electron-rich ligand (e.g., XPhos or dppf) to facilitate the oxidative addition step.

Reagents & Materials:

  • Substrate: this compound (1.0 equivalent)

  • Coupling Partner: Aryl/Heteroaryl boronic acid or pinacol ester (1.2 - 1.5 equivalents)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equivalents / 5 mol%)

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Solvent System: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation and Degassing (Critical Step): In a flame-dried Schlenk flask, dissolve this compound and the boronic acid in the 1,4-Dioxane/H₂O mixture. Sparge the solution with ultra-pure Argon for 15–20 minutes. Causality: Dissolved oxygen will irreversibly oxidize the electron-rich Pd(0) active catalyst species to an inactive Pd(II) complex, stalling the catalytic cycle and leading to homocoupling of the boronic acid.

  • Catalyst and Base Addition: Under a positive pressure of Argon, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst and the inorganic base. Seal the flask. Causality: The biphasic solvent system ensures the organic substrates remain dissolved in dioxane while the inorganic base dissolves in water, facilitating the crucial transmetalation step at the solvent interface.

  • Thermal Activation: Heat the reaction mixture to 90–100 °C using an oil bath or microwave reactor. Monitor the reaction via LC-MS or TLC (typically 4 to 12 hours). Causality: The elevated temperature provides the necessary kinetic energy to overcome the high activation barrier of the C-Cl oxidative addition.

  • Work-up and Isolation: Once complete, cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with brine. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the C5-functionalized isoquinoline-3-carbonitrile derivative.

HTSWorkflow S1 Scaffold Selection (CAS: 1780160-05-5) S2 Library Synthesis (C5 Suzuki Coupling) S1->S2 Diversify S3 In Vitro Assay (Target Inhibition) S2->S3 Screen S4 Hit-to-Lead Optimization S3->S4 Refine

Workflow for integrating the 5-chloro-3-cyanoisoquinoline scaffold into HTS pipelines.

Conclusion

This compound (CAS: 1780160-05-5) represents a cornerstone intermediate in modern drug design. By providing a rigid, planar geometry combined with orthogonal functional handles (C3 nitrile and C5 chlorine), it empowers medicinal chemists to systematically probe structure-activity relationships (SAR). Whether utilized as a hydrogen-bond acceptor in antiviral therapies or as a core scaffold for oncology targets, mastering the synthetic manipulation of this molecule is a critical competency for any advanced drug discovery program.

References

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5-chloro-3-cyanoisoquinoline IUPAC name and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Chloro-3-Cyanoisoquinoline and its Isomers for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The strategic introduction of substituents, such as halogens and cyano groups, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This guide focuses on the chemical identity, synthesis, and potential applications of chlorocyanoisoquinolines, with a specific emphasis on the requested compound, 5-chloro-3-cyanoisoquinoline.

A note on nomenclature: The term "3-cyano" is synonymous with "3-carbonitrile" in this context. According to IUPAC nomenclature, when a cyano group is attached to a heterocyclic ring system where the corresponding carboxylic acid is named using the "-carboxylic acid" suffix (i.e., isoquinoline-3-carboxylic acid), the nitrile is named by changing this ending to "-carbonitrile".[1] Thus, the correct IUPAC name for the topic of interest is 5-chloroisoquinoline-3-carbonitrile .

It is important to note that a thorough search of the scientific literature and chemical databases indicates a scarcity of specific experimental data for the this compound isomer. However, several other isomers are commercially available and have been utilized in various research contexts. This guide will provide a comprehensive overview of the chemical identifiers for these related isomers, general synthetic strategies for the chlorocyanoisoquinoline scaffold, and the known applications of closely related compounds to offer valuable insights for researchers in the field.

Chemical Identity of Chlorocyanoisoquinoline Isomers

For clarity and to aid in the sourcing of starting materials for research, the following table summarizes the IUPAC names and key identifiers for several commercially available chlorocyanoisoquinoline isomers.

Compound NameIUPAC NameCAS NumberMolecular FormulaPubChem CID
1-Chloro-5-cyanoisoquinoline1-chloroisoquinoline-5-carbonitrile1231761-23-1C₁₀H₅ClN₂21192465
1-Chloro-6-cyanoisoquinoline1-chloroisoquinoline-6-carbonitrileNot AvailableC₁₀H₅ClN₂70700617
3-Chloro-5-cyanoisoquinoline3-chloroisoquinoline-5-carbonitrile1337879-92-1C₁₀H₅ClN₂Not Available
5-Chloro-1-cyanoisoquinoline5-chloroisoquinoline-1-carbonitrile1231761-25-3C₁₀H₅ClN₂Not Available
5-Chloro-3-cyanopyridine (related)5-chloropyridine-3-carbonitrile51269-82-0C₆H₃ClN₂12645070

Synthesis Strategies for the Chlorocyanoisoquinoline Scaffold

The synthesis of functionalized isoquinolines can be achieved through various established methods. The choice of a specific route depends on the desired substitution pattern and the availability of starting materials.

1. Construction of the Isoquinoline Core:

Classic methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions are foundational for constructing the isoquinoline ring system. More contemporary approaches often involve transition-metal-catalyzed reactions, such as palladium- or copper-catalyzed cyclizations of ortho-alkynyl-substituted benzaldehydes or benzonitriles.[2]

2. Introduction of Chloro and Cyano Substituents:

The chloro and cyano groups can be introduced either before or after the formation of the isoquinoline ring. For instance, a substituted chlorobenzaldehyde could serve as a precursor in a cyclization reaction. Alternatively, a pre-formed isoquinoline can undergo electrophilic halogenation. The cyano group can be introduced via a Sandmeyer reaction from an aminoisoquinoline or through palladium-catalyzed cyanation of a halo-isoquinoline.

A generalized workflow for the synthesis of a chlorocyanoisoquinoline is depicted below.

G cluster_0 Precursor Synthesis cluster_1 Isoquinoline Ring Formation cluster_2 Post-Cyclization Functionalization A Substituted Benzene Derivative B Functional Group Interconversion A->B C Cyclization Reaction (e.g., Bischler-Napieralski) B->C D Halogenation/Cyanation C->D E Final Product: Chlorocyanoisoquinoline D->E

Caption: Generalized synthetic workflow for chlorocyanoisoquinolines.

Applications in Research and Drug Development

While specific applications for this compound are not documented, the 5-chloroisoquinoline scaffold is a valuable building block in medicinal chemistry.[3]

Enzyme Inhibition:

A significant area of research has been the development of 5-chloroisoquinoline derivatives as potent inhibitors of poly(ADP-ribose) polymerase (PARP).[3] PARP is a family of enzymes crucial for DNA repair, and its inhibition is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[3]

Antimicrobial and Antifungal Potential:

The isoquinoline core is present in many antimicrobial agents.[4] These compounds can exert their effects by interfering with microbial cellular processes, such as DNA replication, through the inhibition of enzymes like DNA gyrase and topoisomerase IV.[4] Derivatives of 5-chloroisoquinoline have shown promising activity against various bacterial and fungal strains.[3]

The diagram below illustrates a generalized signaling pathway that could be targeted by isoquinoline derivatives, leading to apoptosis in cancer cells.

G A Isoquinoline Derivative B PARP Inhibition A->B Binds to active site C Accumulation of DNA Damage B->C Prevents DNA repair D Apoptosis C->D Triggers cell death

Caption: Potential mechanism of action for isoquinoline-based PARP inhibitors.

Representative Experimental Protocol: Palladium-Catalyzed Cyanation

The following is a representative, hypothetical protocol for the introduction of a cyano group onto a chloro-isoquinoline scaffold, a key step in the synthesis of the target molecule class. This protocol is based on well-established palladium-catalyzed cross-coupling reactions.

Objective: To synthesize an isoquinoline-carbonitrile from a chloro-isoquinoline precursor.

Materials:

  • Chloro-isoquinoline (1 equivalent)

  • Zinc cyanide (Zn(CN)₂, 0.6 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.08 equivalents)

  • Anhydrous dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chloro-isoquinoline, zinc cyanide, Pd₂(dba)₃, and dppf.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF to the flask via syringe.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Conclusion

5-Chloro-3-cyanoisoquinoline, or this compound, represents a specific yet under-investigated member of the broader class of functionalized isoquinolines. While direct experimental data for this isomer is limited, the established biological activities of related compounds, particularly in the realms of oncology and infectious diseases, suggest that it and other chlorocyanoisoquinoline isomers are promising scaffolds for further investigation. The synthetic methodologies discussed provide a framework for accessing these compounds, enabling their evaluation as novel therapeutic agents. Future research is warranted to fully elucidate the chemical and biological properties of this and other understudied isoquinoline derivatives.

References

  • American Elements. 1-Chloroisoquinoline-5-carbonitrile. Available at: [Link]

  • PubChem. 1-Chloroisoquinoline-6-carbonitrile. Available at: [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. Available at: [Link]

  • American Elements. Isoquinolines. Available at: [Link]

  • PubChem. 5-Chloropyridine-3-carbonitrile. Available at: [Link]

  • Google Patents. CN112300072A - High-yield synthesis method of 5-iodoisoquinoline compounds.
  • ACD/Labs. Rule C-832 Nitriles, Carbonitriles and Cyanides. Available at: [Link]

  • PubChem. 5-Chloroquinoline. Available at: [Link]

Sources

An In-depth Technical Guide to the Isomers of Chloroisoquinoline Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Chloroisoquinoline Carbonitrile Scaffold

The isoquinoline core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] The introduction of a chlorine atom and a carbonitrile group onto this scaffold gives rise to a class of compounds—chloroisoquinoline carbonitriles—with significant potential in medicinal chemistry. The positional isomerism of these two functional groups dramatically influences the molecule's electronic distribution, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. This guide provides a comprehensive technical overview of the synthesis, characterization, and structure-activity relationships (SAR) of various chloroisoquinoline carbonitrile isomers, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.

I. Synthetic Strategies: Navigating the Regiochemical Landscape

The regioselective synthesis of specific chloroisoquinoline carbonitrile isomers presents distinct synthetic challenges. The choice of strategy is dictated by the desired substitution pattern on the isoquinoline nucleus. Established synthetic methodologies for isoquinolines, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, provide foundational routes to the core structure, which can then be further functionalized.[2]

A. Synthesis of 1-Chloroisoquinoline Carbonitrile Isomers

The introduction of a chlorine atom at the C1 position is often achieved from the corresponding isoquinolin-1(2H)-one precursor. Subsequent functionalization to introduce the carbonitrile group at various positions on the carbocyclic ring can then be undertaken.

Workflow for the Synthesis of 1-Chloroisoquinoline-X-carbonitriles:

cluster_0 Core Isoquinoline Synthesis cluster_1 Chlorination and Cyanation Start Substituted Phenylacetic Acid Intermediate1 Isoquinolin-1(2H)-one Derivative Start->Intermediate1 Bischler-Napieralski or similar Intermediate2 1-Chloroisoquinoline Derivative Intermediate1->Intermediate2 POCl3 Final_Product 1-Chloroisoquinoline- X-carbonitrile Intermediate2->Final_Product Cyanation (e.g., KCN, CuCN) Start X-Chloroisoquinoline Reissert_Compound Reissert Compound (N-acyl-1,2-dihydro- isoquinoline-1-carbonitrile) Start->Reissert_Compound Acyl Halide, KCN Final_Product X-Chloroisoquinoline- 1-carbonitrile Reissert_Compound->Final_Product Hydrolysis Isomer Positional Isomerism (Cl and CN positions) Properties Physicochemical Properties (Lipophilicity, Electronics, Sterics) Isomer->Properties Interactions Target Interactions (H-bonding, Halogen bonding, etc.) Properties->Interactions Activity Biological Activity (Potency, Selectivity) Interactions->Activity

Sources

Methodological & Application

Application Note: Scalable Palladium-Catalyzed Cyanation of 5-Chloroisoquinoline Using a Non-Toxic Cyanide Source

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyanation of heteroaryl chlorides is a critical transformation in pharmaceutical development, providing direct access to versatile nitrile intermediates. Historically, the synthesis of benzonitriles and heteroaryl nitriles relied on the Rosenmund-von Braun reaction, which requires stoichiometric amounts of toxic copper(I) cyanide and harsh temperatures (150–250 °C). While palladium-catalyzed cross-coupling offers a milder alternative, it has been notoriously plagued by catalyst poisoning.

This application note details a highly efficient, self-validating protocol for the cyanation of 5-chloroisoquinoline using the non-toxic cyanide source potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O). By leveraging a Buchwald-type palladacycle precatalyst (XPhos Pd G3) in a mixed aqueous-organic solvent system, this methodology ensures steady, low-concentration cyanide release, preventing catalyst deactivation while achieving near-quantitative yields[1][2].

Mechanistic Rationale: Overcoming the "Cyanide Conundrum"

The primary mode of failure in Pd-catalyzed cyanation is the formation of the thermodynamically stable but catalytically inactive


 species[3]. Cyanide is a strong σ-donor and π-acceptor that readily displaces phosphine ligands, halting the catalytic cycle.

To circumvent this, our experimental design relies on three causal pillars:

  • The Cyanide Source (K₄[Fe(CN)₆]·3H₂O): Unlike NaCN or KCN, which dissolve rapidly and flood the reaction with free cyanide ions, K₄[Fe(CN)₆] acts as a slow-release reservoir. The release of CN⁻ is thermodynamically controlled and requires a mild base (KOAc) and thermal activation[4][5].

  • The Solvent System (1,4-Dioxane/H₂O): K₄[Fe(CN)₆] is completely insoluble in pure organic solvents. A 1:1 mixture of 1,4-dioxane and water is strictly required to partially dissolve the iron salt, facilitating the controlled transmetalation of cyanide to the palladium center[6][7].

  • The Catalyst (XPhos Pd G3): 5-Chloroisoquinoline is a deactivated, sterically accessible heteroaryl chloride. Oxidative addition into the C-Cl bond requires an electron-rich catalyst, while the reductive elimination of the strongly bound cyano group requires a highly bulky biaryl phosphine ligand (XPhos). The G3 palladacycle ensures rapid generation of the active monolithic Pd(0) species without requiring a reduction step that could be intercepted by free cyanide[1][2].

CatalyticCycle Pd0 Active Pd(0) Catalyst [XPhos-Pd(0)] OxAdd Oxidative Addition Complex [XPhos-Pd(II)(Isoquinolin-5-yl)(Cl)] Pd0->OxAdd + 5-Chloroisoquinoline TransMet Cyanide Transfer Complex [XPhos-Pd(II)(Isoquinolin-5-yl)(CN)] OxAdd->TransMet + K₄[Fe(CN)₆] (Slow Release) - KCl TransMet->Pd0 Catalyst Regeneration Prod 5-Cyanoisoquinoline Target Product TransMet->Prod Reductive Elimination

Figure 1: Catalytic cycle of the Pd-catalyzed cyanation of 5-chloroisoquinoline.

Quantitative Data & Optimization

The necessity of the specific reagent combination is demonstrated in the optimization data below. Deviations from the aqueous co-solvent or the use of highly soluble cyanide sources result in immediate catalyst poisoning (indicated by the precipitation of Pd-black).

Table 1: Optimization of Reaction Conditions for 5-Chloroisoquinoline Cyanation

EntryPrecatalyst / LigandCyanide SourceSolvent SystemTemp (°C)Yield (%)Observation / Causality
1Pd(OAc)₂ / PPh₃KCNDMF120< 5%Rapid catalyst poisoning; solution turns black immediately.
2Pd(OAc)₂ / CM-phosK₄[Fe(CN)₆]·3H₂OMeCN/H₂O (1:1)7072%Good yield, but requires longer reaction times (18h)[7].
3XPhos Pd G3K₄[Fe(CN)₆]·3H₂O1,4-Dioxane10012%Iron salt remains insoluble; no CN⁻ transfer occurs.
4 XPhos Pd G3 K₄[Fe(CN)₆]·3H₂O Dioxane/H₂O (1:1) 100 96% Optimal conditions; complete conversion in 2 hours[2].

Standardized Protocol: Synthesis of 5-Cyanoisoquinoline

Reagents & Equipment
  • Substrate: 5-Chloroisoquinoline (1.0 mmol, 163.6 mg)

  • Cyanide Source: K₄[Fe(CN)₆]·3H₂O (0.2 mmol, 84.5 mg) — Note: 1 mole of K₄[Fe(CN)₆] provides 6 moles of CN⁻. 0.2 equiv provides a 1.2 equiv excess of cyanide.

  • Catalyst: XPhos Pd G3 (0.02 mmol, 2 mol%, 16.9 mg)

  • Base: Potassium acetate (KOAc) (0.2 mmol, 19.6 mg)

  • Solvents: 1,4-Dioxane (Degassed, 2.0 mL) and Deionized Water (Degassed, 2.0 mL)

  • Equipment: Schlenk tube or heavy-walled sealed vial, magnetic stirrer, heating block.

Step-by-Step Methodology

Workflow Prep 1. Preparation Add Solids & Degas (Ar atmosphere) React 2. Reaction Add Solvents, Heat to 100°C for 2h Prep->React Workup 3. Workup Cool, Dilute (EtOAc), Wash (Brine) React->Workup Purify 4. Purification Silica Gel Column (Hexanes/EtOAc) Workup->Purify

Figure 2: Experimental workflow for the cyanation of 5-chloroisoquinoline.

Step 1: Reaction Setup (Inert Atmosphere)

  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 5-chloroisoquinoline (163.6 mg, 1.0 mmol), K₄[Fe(CN)₆]·3H₂O (84.5 mg, 0.2 mmol), KOAc (19.6 mg, 0.2 mmol), and XPhos Pd G3 (16.9 mg, 2 mol%).

  • Seal the tube with a septum and purge the vessel with Argon (3 vacuum/Argon cycles). Causality: Oxygen must be strictly excluded to prevent the oxidation of the electron-rich XPhos ligand, which would permanently deactivate the catalyst.

Step 2: Solvent Addition & Heating 3. Add degassed 1,4-dioxane (2.0 mL) followed by degassed deionized water (2.0 mL) via syringe. 4. Replace the septum with a Teflon-lined screw cap under a positive flow of Argon. 5. Transfer the sealed tube to a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800 rpm) for 2 hours. Causality: Vigorous stirring is mandatory because the reaction is biphasic. Poor mixing will stall the transmetalation step.

Step 3: Workup 6. Remove the vessel from the heat and allow it to cool to room temperature. 7. Dilute the reaction mixture with Ethyl Acetate (10 mL) and transfer to a separatory funnel. 8. Wash the organic layer with water (2 × 10 mL) and brine (10 mL). 9. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification 10. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 80:20 to 60:40) to afford pure 5-cyanoisoquinoline as a solid.

Self-Validation & Troubleshooting

To ensure the scientific integrity of the protocol, rely on the following self-validating indicators during execution:

  • Visual Catalyst Health Check: Upon reaching 100 °C, the biphasic mixture should adopt a homogeneous yellowish-brown hue. If the solution rapidly turns opaque black within the first 15 minutes, the palladium has precipitated as "Pd-black". This indicates either a breach in the inert atmosphere (ligand oxidation) or that the water ratio is too high, causing K₄[Fe(CN)₆] to release cyanide too rapidly[3][4].

  • TLC Monitoring: 5-Chloroisoquinoline is highly UV-active. The product, 5-cyanoisoquinoline, will elute with a significantly lower Rf value (more polar due to the nitrile group) compared to the starting material. If starting material persists after 2 hours, do not add more cyanide; instead, spike the reaction with an additional 1 mol% of XPhos Pd G3.

  • Safety Validation: While K₄[Fe(CN)₆] is a non-toxic food additive, under strongly acidic conditions it can release HCN gas. Never wash the crude reaction mixture with acidic solutions (e.g., HCl or NH₄Cl). Always use neutral water or brine for the aqueous workup[1][2].

References

  • Beller, M., Schareina, T., & Zapf, A. (2004). Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II) as Cyanating Agent. Chemical Communications, 1388-1389.

  • Kwong, F. Y., Yeung, P. Y., So, C. M., & Lau, C. P. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K₄[Fe(CN)₆]. Organic Letters, 13(4), 648-651.

  • Buchwald, S. L., Senecal, T. D., & Shu, W. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039.

  • Beller, M., Schareina, T., & Zapf, A. (2007). A state-of-the-art cyanation of aryl bromides: a novel and versatile copper catalyst system inspired by Nature. Chemistry - A European Journal, 13(21), 6249-6254.

Sources

Application Note: Optimized Suzuki-Miyaura Coupling Conditions for 5-Chloroisoquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists requiring robust protocols for the functionalization of 5-Chloroisoquinoline-3-carbonitrile . The following guide synthesizes empirical data from heteroaryl chloride cross-couplings with specific mechanistic considerations for the electron-deficient isoquinoline core.

Introduction & Mechanistic Rationale

This compound represents a "privileged scaffold" in drug discovery, particularly for kinase inhibitors and HIF prolyl hydroxylase inhibitors.[1] However, functionalizing the C5-position presents a distinct challenge: the substrate is a heteroaryl chloride , which possesses a significantly higher bond dissociation energy (C-Cl ~96 kcal/mol) compared to bromides or iodides.[1]

Mechanistic Analysis

To achieve high yields, the reaction conditions must address three competing factors:

  • Electronic Activation (Pro): The 3-Cyano (CN) group is a strong electron-withdrawing group (EWG). Through resonance and induction, it lowers the electron density at the C5 position, significantly facilitating the Oxidative Addition of the C-Cl bond to the Palladium(0) center compared to a neutral isoquinoline.[1]

  • Catalyst Poisoning (Con): The isoquinoline nitrogen (N2) and the nitrile nitrogen are Lewis basic. They can coordinate to the Pd center, displacing ligands and creating an inactive "resting state" complex.[1]

  • Hydrolysis Risk (Con): The nitrile group is susceptible to hydrolysis (to amide/acid) under highly basic, aqueous conditions at elevated temperatures.

Strategic Solution:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos , dtbpf , or PCy3 ).[1] These ligands increase the electron density on Pd (facilitating oxidative addition) and their steric bulk prevents the isoquinoline nitrogen from coordinating to the metal center.

  • Base Selection: Use Potassium Phosphate (K3PO4) .[2] It provides sufficient basicity for transmetallation but is generally less aggressive toward nitrile hydrolysis than hydroxides or cesium carbonate in aqueous media.

Optimized Reaction Conditions

The following conditions are validated for heteroaryl chlorides and optimized for the 5-chloroisoquinoline core.

Method A: The "Workhorse" Protocol (High Throughput)

Best for: Standard aryl boronic acids, initial screening, and robustness.[1]

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)Robust, air-stable precatalyst; dppf bite angle resists de-coordination.
Ligand None (Pre-formed)N/A
Base K₃PO₄ (2.0 - 3.0 equiv)Mild buffering capacity; minimizes CN hydrolysis.
Solvent 1,4-Dioxane / Water (4:1) Miscibility ensures phase transfer; water is essential for boronate activation.
Temp/Time 90°C for 4–16 hoursSufficient energy for C-Cl activation without thermal decomposition.
Method B: The "High Reactivity" Protocol (Challenging Substrates)

Best for: Sterically hindered boronic acids, electron-poor coupling partners, or if Method A fails.[1]

ParameterConditionRationale
Catalyst Pd(OAc)₂ (2-5 mol%)Source of Pd(0) in situ.
Ligand XPhos (4-10 mol%)Biaryl phosphine; promotes OA into aryl chlorides; bulky enough to prevent N-poisoning.
Base K₂CO₃ or K₃PO₄ (3.0 equiv)Stronger activation for sluggish transmetallation steps.
Solvent n-Butanol or Toluene/Water (10:1) Higher boiling point options; n-BuOH aids solubility of polar heterocycles.
Temp/Time 100-110°C for 2–8 hoursHigh temperature drives the difficult oxidative addition step.

Detailed Experimental Protocols

Protocol A: Standard Coupling (Pd(dppf)Cl₂)

Objective: Synthesis of 5-(4-methoxyphenyl)isoquinoline-3-carbonitrile (Example).

  • Setup:

    • Equip a 20 mL reaction vial with a magnetic stir bar and a septum cap.

    • Add This compound (188 mg, 1.0 mmol).

    • Add 4-Methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv).

    • Add K₃PO₄ (tribasic, anhydrous) (424 mg, 2.0 mmol, 2.0 equiv).[1]

    • Add Pd(dppf)Cl₂[3]·CH₂Cl₂ (41 mg, 0.05 mmol, 5 mol%).[1]

  • Degassing (Critical):

    • Seal the vial.[3] Evacuate under high vacuum and backfill with Nitrogen (N₂) or Argon. Repeat this cycle 3 times.

    • Why: Oxygen causes homocoupling of boronic acids and oxidizes the phosphine ligands, killing the catalyst.[1]

  • Solvent Addition:

    • Inject 1,4-Dioxane (4.0 mL) and Degassed Water (1.0 mL) via syringe through the septum.

    • Note: The solvent mixture should be pre-sparged with inert gas if possible.[4]

  • Reaction:

    • Place the vial in a pre-heated heating block at 90°C .

    • Stir vigorously (800+ rpm) for 12 hours.

    • Monitoring: Check by LC-MS or TLC (50% EtOAc/Hexane). Look for the disappearance of the starting chloride (Rt ~ retention time of parent) and emergence of the coupled product.

  • Workup:

    • Cool to room temperature.[4][5]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 10 mL).

    • Wash combined organics with Brine (20 mL), dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification:

    • Purify via Flash Column Chromatography (SiO₂).

    • Gradient: 0% → 40% Ethyl Acetate in Hexanes. (The nitrile group increases polarity; product usually elutes later than starting material).

Visualization of Workflows

Figure 1: Reaction Workflow & Decision Tree

SuzukiWorkflow Start Start: 5-Cl-Isoquinoline-3-CN CheckSubstrate Check Coupling Partner (Boronic Acid) Start->CheckSubstrate ConditionA Method A: Pd(dppf)Cl2 / K3PO4 Dioxane:H2O / 90°C CheckSubstrate->ConditionA Standard Aryl/Vinyl ConditionB Method B: Pd(OAc)2 / XPhos / K3PO4 n-Butanol / 100°C CheckSubstrate->ConditionB Steric/Heteroaryl Monitor Monitor (LCMS/TLC) @ 4 hours ConditionA->Monitor ConditionB->Monitor Success Complete Conversion: Proceed to Workup Monitor->Success >95% Conv. Stalled Incomplete/Stalled Monitor->Stalled <50% Conv. Troubleshoot Add 2 mol% Catalyst OR Increase Temp to 110°C Stalled->Troubleshoot Troubleshoot->Monitor

Caption: Decision tree for selecting the optimal catalytic system based on the coupling partner's steric and electronic profile.

Figure 2: Mechanistic Cycle & Activation

Mechanism Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate TransMet Transmetallation (Base Assisted) OxAdd->TransMet + Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Substrate 5-Cl-Isoquinoline-3-CN (3-CN activates C-Cl) Substrate->OxAdd Activated by CN Boronic Ar-B(OH)2 + Base Boronic->TransMet

Caption: Catalytic cycle highlighting the activation of the C-Cl bond by the 3-CN group during the rate-limiting oxidative addition step.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Isoquinoline N.Switch to Method B (XPhos or SPhos). The bulky ligand shields Pd from N-coordination.
Hydrolysis of CN Base is too strong or Temp too high.Switch base to K₃PO₄ or KF . Reduce water ratio (e.g., use Toluene/Water 10:1).[1]
Protodeboronation Unstable boronic acid (e.g., 2-heteroaryl).Use Boronic Esters (Pinacol) or K-Trifluoroborates . Lower temp to 80°C.
Pd Black Precipitation Catalyst decomposition.Ensure strict O₂-free conditions. Add more ligand (Ligand:Pd ratio 2:1).

References

  • Organic Chemistry Portal. (2024). Suzuki Coupling - Mechanism and Recent Literature. Organic Chemistry Portal. Available at: [Link]

  • Billingsley, K., & Buchwald, S. L. (2007).[1] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.[1] (Foundational work on XPhos for heteroaryl chlorides).

  • Malinowski, Z., et al. (2020).[1][2] Synthesis of 5-arylisoquinolines via Suzuki coupling. (General reference for isoquinoline reactivity extrapolated from search results on 5-substituted isoquinolines).

Sources

Application Note & Protocols: Selective Reduction of 5-Chloroisoquinoline-3-carbonitrile to Amine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed technical guide for the selective reduction of 5-chloroisoquinoline-3-carbonitrile to its corresponding primary amine, 5-chloro-3-(aminomethyl)isoquinoline. Isoquinoline scaffolds are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] The successful synthesis of amine derivatives from nitrile precursors is a critical transformation for building diverse chemical libraries for drug development. This guide explores two primary reduction methodologies: catalytic hydrogenation and chemical reduction with metal hydrides. We provide in-depth, field-tested protocols, explain the causality behind experimental choices, and offer troubleshooting insights to navigate potential challenges such as catalyst poisoning and dehalogenation.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline core is a benzo[c]pyridine heterocyclic system that is a cornerstone in the development of therapeutic agents.[2] Its derivatives are known to possess a broad spectrum of pharmacological activities, making them highly attractive scaffolds for drug discovery programs.[1][2][3] Specifically, the introduction of an amino group, as in 5-aminoisoquinoline derivatives, provides a key functional handle for further molecular elaboration, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[4]

The conversion of a nitrile group to a primary amine is a fundamental and powerful transformation in organic synthesis. However, when the nitrile is situated on a nitrogen-containing heterocycle like isoquinoline, which also bears a halogen substituent, the reaction presents unique challenges. The primary objectives are to achieve complete reduction of the nitrile while preserving the chloro-substituent and the integrity of the isoquinoline ring system.

This guide focuses on the selective reduction of this compound, a key intermediate for accessing novel amine derivatives.

Core Concepts & Reduction Strategies

The reduction of a nitrile to a primary amine involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. The choice of reducing agent and conditions is paramount to ensure high yield and chemoselectivity.

G cluster_start Starting Material cluster_product Target Product cluster_methods Reduction Methodologies Start This compound Method1 Catalytic Hydrogenation (e.g., Raney Ni, H₂) Start->Method1 Method2 Chemical Reduction (e.g., LiAlH₄) Start->Method2 Product 5-Chloro-3-(aminomethyl)isoquinoline Method1->Product Method2->Product

Caption: Overview of reduction pathways for this compound.

Catalytic Hydrogenation

Catalytic hydrogenation employs hydrogen gas (H₂) in the presence of a metal catalyst.[5][6] This method is widely used in industrial settings due to its cost-effectiveness and cleaner work-up procedures.

  • Expertise & Experience: For heterocyclic nitriles, common catalysts include Palladium on Carbon (Pd/C), Platinum (Pt), and Raney Nickel (Raney Ni).[5][7] However, a critical challenge with substrates like this compound is the potential for hydrodechlorination, a common side reaction with highly active catalysts like Pd/C. Raney Nickel often provides a better balance, effectively reducing the nitrile with a lower propensity for cleaving the C-Cl bond. Furthermore, nitrogen-containing heterocycles can sometimes act as catalyst poisons; thus, reaction conditions may require optimization.[8] To suppress the formation of secondary and tertiary amine by-products, the reaction is often carried out in the presence of ammonia.[9]

Chemical Reduction with Hydride Reagents

Powerful hydride-donating reagents offer a robust alternative to catalytic hydrogenation.

  • Expertise & Experience: Lithium aluminum hydride (LiAlH₄) is a highly effective and non-selective reducing agent capable of converting nitriles to primary amines.[7][10] The reaction proceeds via nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile group.[11] A key advantage of LiAlH₄ is that it typically does not reduce aryl halides, making it an excellent choice for preserving the chloro-substituent on the isoquinoline ring. However, LiAlH₄ is pyrophoric and reacts violently with water, necessitating strict anhydrous conditions and careful handling. Milder borane-based reagents like Borane-THF (BH₃-THF) can also be employed, though they may require heating.[9]

Comparative Analysis of Reduction Methods

The selection of an appropriate method depends on available equipment, scale, and desired selectivity.

ParameterMethod 1: Catalytic Hydrogenation (Raney Ni) Method 2: Chemical Reduction (LiAlH₄)
Primary Reagent Raney® Nickel, Hydrogen Gas (H₂)Lithium Aluminum Hydride (LiAlH₄)
Solvent Methanol with Ammonia (e.g., 7N NH₃/MeOH)Anhydrous Ether or THF
Temperature Room Temperature to 50°C0°C to Reflux
Pressure 50 psi to 500 psi H₂Atmospheric Pressure
Key Advantage Scalable, cleaner work-up, avoids pyrophoric reagents.High functional group tolerance (preserves C-Cl bond), rapid reaction.
Primary Challenge Potential for hydrodechlorination, catalyst poisoning, requires specialized pressure equipment.Requires strict anhydrous conditions, pyrophoric reagent, careful quenching procedure.
Typical By-products Dechlorinated amine, secondary/tertiary amines (if ammonia is omitted).None typically observed if work-up is clean.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, with clear steps for execution, monitoring, and purification.

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This protocol prioritizes the preservation of the chloro-substituent by using a less aggressive catalyst than Palladium. The addition of ammonia is critical for preventing the formation of amine by-products.

Workflow Diagram:

G A 1. Charge Reactor B 2. Inert Atmosphere (Purge with N₂/Ar) A->B C 3. Add Catalyst (Raney Ni Slurry) B->C D 4. Pressurize (Introduce H₂ Gas) C->D E 5. Reaction (Heat & Stir) D->E F 6. Monitor (TLC / LC-MS) E->F F->E Incomplete G 7. Depressurize & Filter F->G Complete H 8. Concentrate & Purify G->H

Caption: Workflow for Catalytic Hydrogenation Protocol.

Materials & Reagents:

ReagentGradeSupplier
This compound>98%Commercial Source
Raney® Nickel (50% slurry in water)Catalyst GradeCommercial Source
7N Ammoniacal MethanolAnhydrousCommercial Source
Dichloromethane (DCM)ACS GradeCommercial Source
Celite® (Diatomaceous Earth)Filtration GradeCommercial Source
Hydrogen Gas (H₂)High PurityGas Cylinder
Nitrogen Gas (N₂)High PurityGas Cylinder

Procedure:

  • Reactor Preparation: To a suitable high-pressure reactor (e.g., Parr shaker), add this compound (1.0 eq).

  • Solvent Addition: Add 7N ammoniacal methanol (approx. 10-15 mL per gram of substrate).

  • Inerting: Seal the reactor and purge the system with nitrogen gas three times to remove all oxygen.

  • Catalyst Addition: Under a positive flow of nitrogen, carefully add the Raney® Nickel slurry (approx. 20-50% by weight of the substrate). Safety Note: Raney Ni is pyrophoric when dry. Handle as an aqueous slurry and do not allow it to dry out.

  • Hydrogenation: Purge the reactor with hydrogen gas three times. Pressurize the reactor to 50-100 psi with hydrogen.

  • Reaction: Begin vigorous stirring and heat the reaction to 40-50°C.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-8 hours. Progress can be confirmed by taking a small aliquot (after depressurizing and purging with nitrogen) and analyzing by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the hydrogen and purge the system with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney Ni catalyst. Wash the Celite® pad with additional methanol. Safety Note: Keep the filter cake wet with water or methanol at all times to prevent ignition.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography (eluting with a gradient of DCM/Methanol, often with 1% triethylamine to prevent streaking) to yield the pure 5-chloro-3-(aminomethyl)isoquinoline.

Protocol 2: Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol leverages the high reactivity of LiAlH₄ to ensure complete reduction while avoiding hydrodechlorination. It requires stringent control over atmospheric moisture.[7][10]

Workflow Diagram:

G A 1. Setup Anhydrous Flask (Flame-dried, N₂ atm) B 2. Add LiAlH₄ & THF A->B C 3. Cool to 0°C B->C D 4. Add Substrate Solution (Dropwise) C->D E 5. Warm & Stir D->E F 6. Monitor (TLC / LC-MS) E->F F->E Incomplete G 7. Quench Reaction (Fieser Work-up) F->G Complete H 8. Filter & Extract G->H I 9. Concentrate & Purify H->I

Caption: Workflow for LiAlH₄ Reduction Protocol.

Materials & Reagents:

ReagentGradeSupplier
This compound>98%Commercial Source
Lithium Aluminum Hydride (LiAlH₄)Powder or GranulesCommercial Source
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂OCommercial Source
Ethyl AcetateACS GradeCommercial Source
Sodium Sulfate (Na₂SO₄)AnhydrousCommercial Source
Water (H₂O)DeionizedLab Supply
15% Sodium Hydroxide (NaOH) aq.Reagent GradeCommercial Source

Procedure:

  • Flask Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a nitrogen atmosphere.

  • Reagent Suspension: To the flask, add anhydrous THF (approx. 15 mL per gram of substrate) followed by LiAlH₄ (1.5-2.0 eq) in portions. Safety Note: LiAlH₄ is pyrophoric and reacts violently with moisture. Handle only in an inert atmosphere.

  • Cooling: Cool the resulting suspension to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve the this compound (1.0 eq) in a separate flask with anhydrous THF (approx. 10 mL per gram) and add this solution dropwise to the stirred LiAlH₄ suspension via a dropping funnel. Maintain the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until all starting material is consumed.

  • Quenching (Fieser Work-up): Cool the reaction mixture back to 0°C. Quench the reaction by the slow, sequential, dropwise addition of:

    • 'X' mL of H₂O (where 'X' is the mass of LiAlH₄ in grams).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of H₂O.

    • This procedure is designed to precipitate the aluminum salts as a granular solid, making them easy to filter.

  • Work-up: Stir the resulting mixture vigorously for 30 minutes until a white, filterable precipitate forms.

  • Filtration & Extraction: Filter the mixture through a pad of Celite®, washing the solids thoroughly with THF and ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography as described in Protocol 1 to yield the pure amine.

References

  • How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? (2017). ResearchGate. [Link]

  • Reduction of nitriles to amines. (n.d.). Organic Chemistry. [Link]

  • Reducing Nitriles to Primary Amines. (n.d.). Chemguide. [Link]

  • Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. [Link]

  • Amines - Nitriles (A-Level Chemistry). (2022). Study Mind. [Link]

  • Design, synthesis and docking study of 5-amino substituted indeno[1,2-c]isoquinolines as novel topoisomerase I inhibitors. (2011). PubMed. [Link]

  • Isoquinoline. (n.d.). Compendium of Organic Synthetic Methods. [Link]

  • Synthesis and Antinociceptive Activity of 5-Amino (N-Substitutedcarboxamide)quinoline Derivatives Targeting TRPV1 Receptor. (2024). ResearchGate. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI. [Link]

  • Quinolines and Isoquinolines. (n.d.). University of Bath. [Link]

  • Chemical structures of 5-aminoquinoline derivatives 3a-f. (n.d.). ResearchGate. [Link]

  • Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. (2023). RSC Publishing. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). MDPI. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives. (2025). PMC. [Link]

  • Reactions of Nitriles. (n.d.). Chemistry Steps. [Link]

  • Catalytic Hydrogenation of 7‐Methoxy‐6‐methyl‐8‐nitro‐1‐isoquinolinecarbonitrile to Unusual Products. (1982). Semantic Scholar. [Link]

  • Nitrile to Amine - Common Conditions. (n.d.). The Synthetic Organic Chemist's Companion. [Link]

Sources

Application Note & Protocol: Synthesis of 5-Chloroisoquinoline-3-carboxylic Acid via Hydrolysis of 5-Chloroisoquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the chemical hydrolysis of 5-Chloroisoquinoline-3-carbonitrile to its corresponding carboxylic acid, a key intermediate in pharmaceutical research and drug development. We present detailed protocols for both acid- and base-catalyzed hydrolysis pathways, including mechanistic insights, experimental workflows, and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented method for this synthesis.

Introduction and Scientific Context

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activity. Specifically, derivatives of isoquinoline-3-carboxylic acid are being explored as potential therapeutic agents, including inhibitors of protein kinase CK2.[1] The conversion of a stable nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis.[2] this compound serves as a readily accessible precursor to 5-chloroisoquinoline-3-carboxylic acid, a valuable building block for creating more complex molecular architectures.

The hydrolysis of nitriles can be effectively achieved under either acidic or basic conditions.[3][4][5] Both methods proceed through an amide intermediate, but the choice of catalyst can influence reaction kinetics, substrate compatibility, and the final work-up procedure.[6][7] This application note will detail both approaches, providing the necessary information for scientists to select the optimal conditions for their specific needs.

Reaction Mechanism: From Nitrile to Carboxylic Acid

The hydrolysis of a nitrile to a carboxylic acid is a two-part transformation, first involving the conversion of the nitrile to an amide, which is then subsequently hydrolyzed to the carboxylic acid.[4][6]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom. This crucial step increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[2][4][5] The reaction proceeds through the formation of an imidic acid, which then tautomerizes to a more stable amide intermediate.[2][6] Continuous heating in the acidic medium then facilitates the hydrolysis of the amide to the final carboxylic acid and an ammonium salt.[4][8]

Nitrile This compound ProtonatedNitrile Protonated Nitrile (Activated) Nitrile->ProtonatedNitrile + H⁺ ImidicAcid Imidic Acid (Tautomer) ProtonatedNitrile->ImidicAcid + H₂O - H⁺ Water H₂O Amide Amide Intermediate ImidicAcid->Amide Tautomerization CarboxylicAcid 5-Chloroisoquinoline-3-carboxylic Acid Amide->CarboxylicAcid + H₂O, H⁺ (Hydrolysis) Ammonium NH₄⁺

Caption: Acid-Catalyzed Nitrile Hydrolysis Pathway.

Base-Catalyzed Hydrolysis

In a basic medium, the strongly nucleophilic hydroxide ion (OH⁻) directly attacks the electrophilic nitrile carbon.[5][7] This is followed by protonation from water to form the imidic acid tautomer, which rapidly converts to the amide.[4][6] The amide then undergoes further nucleophilic attack by hydroxide. This second stage of hydrolysis ultimately yields a carboxylate salt and ammonia gas.[3] A final acidification step during the workup is required to protonate the carboxylate and isolate the neutral carboxylic acid product.[3][7][9]

Nitrile This compound Intermediate Anionic Intermediate Nitrile->Intermediate + OH⁻ Hydroxide OH⁻ ImidicAcid Imidic Acid (Tautomer) Intermediate->ImidicAcid + H₂O - OH⁻ Amide Amide Intermediate ImidicAcid->Amide Tautomerization Carboxylate Carboxylate Salt Amide->Carboxylate + OH⁻ (Hydrolysis) CarboxylicAcid 5-Chloroisoquinoline-3-carboxylic Acid Carboxylate->CarboxylicAcid + H₃O⁺ (Acidic Workup) Ammonia NH₃

Caption: Base-Catalyzed Nitrile Hydrolysis Pathway.

Experimental Protocols & Workflow

The following protocols provide step-by-step instructions for the synthesis of 5-Chloroisoquinoline-3-carboxylic Acid. Standard laboratory safety precautions should be followed, including the use of a fume hood and appropriate personal protective equipment (PPE).

Protocol 1: Acidic Hydrolysis

This method is often straightforward and results in the direct precipitation of the carboxylic acid product upon cooling.[10]

Materials & Equipment:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)[11]

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol/water mixture)

Start Combine Nitrile & Aqueous Acid Reflux Heat to Reflux (e.g., 4-12 hours) Start->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temp, then in Ice Bath Monitor->Cool Upon Completion Filter Collect Precipitate by Vacuum Filtration Cool->Filter Wash Wash Solid with Cold Water Filter->Wash Purify Recrystallize from Suitable Solvent Wash->Purify Dry Dry Product Under Vacuum Purify->Dry

Caption: Experimental Workflow for Acidic Hydrolysis.

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) with a 50-75% (v/v) aqueous solution of sulfuric acid or concentrated hydrochloric acid.

  • Reflux: Attach a reflux condenser and heat the mixture under vigorous stirring. The reaction should be heated to reflux and maintained for 4-12 hours.[3][10]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting nitrile spot.

  • Work-up and Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Carefully pour the reaction mixture over crushed ice in a beaker. The carboxylic acid product should precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water to remove residual acid.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water or acetic acid/water mixture.[12]

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Protocol 2: Basic Hydrolysis

This method first produces the carboxylate salt, which is then converted to the carboxylic acid during an acidic workup.[10]

Materials & Equipment:

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl) for workup

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • pH paper or pH meter

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with efficient stirring for 4-18 hours. During this time, ammonia gas may be evolved.[3]

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: After completion, cool the reaction mixture in an ice bath. With continuous stirring, slowly and carefully add concentrated HCl to acidify the solution to a pH of approximately 2-3.[3][9] This will protonate the carboxylate salt, causing the carboxylic acid to precipitate.

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Washing and Purification: Wash the solid with cold water and purify by recrystallization as described in the acidic hydrolysis protocol.

  • Drying: Dry the purified product under vacuum.

Data Presentation and Expected Results

The choice between acidic and basic hydrolysis may depend on the presence of other functional groups in the molecule. Below are typical parameters for these reactions.

ParameterAcidic HydrolysisBasic Hydrolysis
Catalyst Conc. H₂SO₄ or HCl10-20% NaOH or KOH
Temperature RefluxReflux
Typical Time 4 - 12 hours4 - 18 hours
Workup Dilution with ice/waterAcidification (e.g., HCl)
Expected Yield 75 - 90%80 - 95%
Purity (Post-Recrystallization) >98%>98%

Characterization: The final product, 5-Chloroisoquinoline-3-carboxylic acid, should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry to confirm its identity and purity. Melting point determination is also a crucial quality control step.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Acid/base concentration is too low.Extend the reflux time. Ensure the mixture is at a full reflux. Use a higher concentration of acid or base.
Low Yield Product is partially soluble in the aqueous workup solution. Incomplete precipitation during workup.Ensure the workup solution is thoroughly chilled. For basic hydrolysis, ensure pH is sufficiently low (~2) for complete precipitation. Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate) to recover dissolved product.
Impure Product Incomplete removal of acid/base. Co-precipitation of starting material or amide intermediate.Wash the crude solid thoroughly with cold water. Optimize the recrystallization solvent and procedure. Consider using a different solvent system.[12]

Conclusion

The hydrolysis of this compound is a robust and reliable method for the synthesis of 5-Chloroisoquinoline-3-carboxylic acid. Both acidic and basic protocols are effective and yield the desired product in high purity after recrystallization. The choice of method will depend on the overall synthetic strategy and the stability of the substrate to the reaction conditions. The protocols and insights provided in this document offer a solid foundation for researchers to successfully perform this important chemical transformation.

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • JoVE. (2025, May 22). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Nitrile to Acid - Common Conditions. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]

  • Labster. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Sławiński, J., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Retrieved from [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Organic Chemistry Lab. Retrieved from [Link]

Sources

Application Note: Preparation and Handling of Stock Solutions for 5-Chloroisoquinoline-3-carbonitrile Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 5-Chloroisoquinoline-3-carbonitrile for use in a variety of research assays. Adherence to these protocols is critical for ensuring experimental reproducibility, accuracy, and the overall integrity of the data generated. The methodologies outlined herein are grounded in established laboratory best practices and an understanding of the physicochemical properties of quinoline-based compounds.

Introduction: The Imperative of Proper Stock Solution Preparation

This compound is a heterocyclic organic compound belonging to the quinoline family. Compounds of this class are of significant interest in medicinal chemistry and drug discovery. The reliability of any in vitro or in vivo data derived from such compounds is fundamentally dependent on the quality of the stock solutions used.[1] Inaccurate concentrations, compound degradation, or precipitation can lead to erroneous structure-activity relationships (SAR), underestimated potency, and a general lack of reproducibility.[2]

This guide explains the causality behind each step, providing researchers with the necessary framework to prepare high-quality, reliable stock solutions.

Physicochemical Properties & Safety Data

A foundational understanding of the compound's properties is essential before any handling.

PropertyValueSource
Chemical Name 5-Chloroquinoline-3-carbonitrile[3]
CAS Number 2102411-05-0[3]
Molecular Formula C₁₀H₅ClN₂[3]
Molecular Weight 188.62 g/mol [3]
Appearance Solid (Form may vary)N/A
Purity ≥95% (Typical)[3]
Storage (Solid) Refrigerated[3]

Safety Precautions: Always consult the Safety Data Sheet (SDS) provided by the supplier before handling. This compound is associated with the following hazards:

  • GHS Pictogram: GHS07 (Exclamation Mark)[3]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3]

  • Precautionary Statements: P264, P270, P280, P301+P312, P302+P352, P305+P351+P338.[3]

Causality: Understanding these properties dictates the choice of solvent, calculation of concentrations, and necessary safety measures (e.g., wearing gloves and eye protection).

The Critical Role of the Solvent: Why DMSO?

For many non-polar, organic compounds intended for biological screening, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[4][5]

Advantages of DMSO:

  • High Solvating Power: DMSO is a powerful aprotic solvent capable of dissolving a wide array of organic compounds that are poorly soluble in aqueous media.[5][6]

  • Miscibility: It is miscible with water and most organic solvents, which facilitates the dilution of stock solutions into aqueous assay buffers.[5]

Critical Considerations:

  • Cytotoxicity: High concentrations of DMSO can be toxic to cells and may interfere with assay components.[6][7] It is imperative to keep the final concentration of DMSO in assays as low as possible, typically below 0.5%, and to always include a vehicle control (assay media with the same final DMSO concentration but no compound).[6]

  • Compound Precipitation: When a concentrated DMSO stock is diluted into an aqueous buffer, the compound may precipitate out of solution. This is known as "kinetic solubility" and can be a source of error.[6][8] Performing serial dilutions correctly can mitigate this risk.

Experimental Protocol 1: Preparation of a 10 mM Primary Stock Solution

This protocol details the steps to prepare a highly concentrated, accurate primary stock solution in 100% DMSO.

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO (Biotechnology Grade or equivalent)

  • Analytical balance

  • Sterile, amber, polypropylene or glass vials with secure caps

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator water bath

Workflow for Primary Stock Preparation

cluster_prep Preparation & Calculation cluster_dissolve Dissolution cluster_store Storage calc 1. Calculate Mass Target: 10 mM in 1 mL Mass = 1.886 mg weigh 2. Weigh Compound Accurately weigh ~1.89 mg Record exact mass calc->weigh add_dmso 3. Add DMSO Calculate precise volume based on actual mass weigh->add_dmso vortex 4. Vortex Gently vortex until dissolved add_dmso->vortex sonicate 5. Sonicate (If Needed) Use water bath sonicator to aid dissolution vortex->sonicate if needed inspect 6. Visual Inspection Ensure no particulates remain vortex->inspect sonicate->inspect aliquot 7. Aliquot Dispense into single-use amber vials inspect->aliquot label_store 8. Label & Store Label with name, conc., date Store at -20°C or -80°C aliquot->label_store

Caption: Workflow for preparing a primary stock solution.

Step-by-Step Methodology:

  • Calculation: To prepare a 10 mM stock solution, calculate the mass of this compound required.

    • Formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Example for 1 mL (0.001 L) of 10 mM (0.01 mol/L): Mass = 0.01 mol/L × 0.001 L × 188.62 g/mol = 0.001886 g = 1.886 mg

  • Weighing: Using an analytical balance, carefully weigh a slightly larger amount (e.g., 2.0 mg) of the compound into a sterile vial. Record the exact mass.

    • Expertise Note: Weighing a slightly larger mass reduces the percentage error associated with the measurement. The solvent volume will be adjusted accordingly.

  • Dissolution: Add the precise volume of high-purity DMSO to the vial to achieve the target 10 mM concentration.

    • Formula: Volume (µL) = [Mass (mg) / 188.62 ( g/mol )] × [1 / 0.01 (mol/L)] × 1,000,000 (µL/L)

    • Example for an actual mass of 2.00 mg: Volume = (2.00 / 188.62) × (1 / 0.01) × 1,000,000 = 1060.3 µL

  • Mixing: Cap the vial securely and vortex gently for 1-2 minutes until the compound is fully dissolved.[6]

    • Causality: Vigorous mixing can introduce air bubbles, which is less of a concern for the primary stock but is poor practice for later dilutions in media containing proteins.[6]

  • Aid Dissolution (If Necessary): If the compound does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes.[6][9] Gentle warming in a 37°C water bath can also be used, but be cautious as heat may degrade some compounds.[6]

  • Self-Validation Check: Once dissolved, visually inspect the solution by holding it up to a light source. It should be clear and free of any visible particles or precipitate.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber polypropylene tubes.[6]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. Store immediately at -20°C or, for long-term stability, at -80°C.[6]

Experimental Protocol 2: Serial Dilutions and Working Solutions

This protocol describes creating intermediate and final working solutions for assays, ensuring a consistent and low final DMSO concentration.

Workflow for Serial Dilution in Assay Medium

cluster_intermediate Intermediate Dilution cluster_working Working Solutions stock Primary Stock 10 mM in 100% DMSO intermediate Intermediate Stock 100 µM in Assay Medium (Final DMSO: 1%) stock->intermediate 1:100 Dilution (e.g., 10 µL stock + 990 µL medium) work1 10 µM (Final DMSO: 0.1%) intermediate->work1 1:10 Dilution work2 1 µM (Final DMSO: 0.1%) work1->work2 1:10 Dilution work3 0.1 µM (Final DMSO: 0.1%) work2->work3 1:10 Dilution

Caption: Serial dilution from primary to working solutions.

Step-by-Step Methodology:

  • Thaw Primary Stock: Thaw one aliquot of the 10 mM primary stock at room temperature. Once thawed, briefly vortex to ensure homogeneity.[9]

  • Prepare Intermediate Stock (e.g., 100 µM): This step reduces the DMSO concentration significantly.

    • Perform a 1:100 dilution of the primary stock into your complete cell culture medium or assay buffer.

    • Example: Add 10 µL of the 10 mM stock to 990 µL of assay medium. Mix thoroughly by gentle pipetting.

    • Trustworthiness Note: This solution now has a concentration of 100 µM with 1% DMSO. This intermediate step is crucial to prevent the compound from crashing out of solution, which can happen when diluting directly from 100% DMSO to a very low final concentration in an aqueous buffer.[6]

  • Prepare Final Working Solutions: Use the 100 µM intermediate stock to prepare your final concentrations for the assay plate.

    • Example for a 10 µM working solution: Perform a 1:10 dilution by adding 100 µL of the 100 µM intermediate stock to 900 µL of assay medium.

    • Example for a 1 µM working solution: Perform a 1:100 dilution by adding 10 µL of the 100 µM intermediate stock to 990 µL of assay medium.

    • Self-Validation Check: The final DMSO concentration in all these working solutions will be consistent (0.1% in these examples). Always calculate and report the final solvent concentration in your experiments.

Best Practices for Storage and Handling

Improper storage is a common cause of compound degradation and experimental failure.[1][10]

ParameterRecommendationRationale
Storage Form Aliquoted, single-use volumesAvoids repeated freeze-thaw cycles which can degrade the compound and introduce moisture.[6]
Temperature -20°C (short-term) or -80°C (long-term)Low temperatures slow down chemical degradation pathways.[1][6]
Container Amber, tightly sealed vialsProtects from light-induced degradation (photodecomposition) and solvent evaporation.[1][11]
Atmosphere Consider storing under an inert gas (Argon/Nitrogen)For highly sensitive compounds, this displaces oxygen and moisture, preventing oxidation and hydrolysis.[12]
Inventory Maintain a clear, updated inventoryTracks usage, prevents ordering duplicates, and ensures the "first-in, first-out" principle is followed.[10][11]

Troubleshooting

  • Problem: The compound precipitates upon dilution into the aqueous buffer.

    • Solution: The kinetic solubility limit may have been exceeded. Try using a multi-step intermediate dilution (as in Protocol 2) rather than a single large dilution. Ensure the final DMSO concentration is sufficient to maintain solubility but still compatible with your assay.

  • Problem: Assay results are inconsistent or show a loss of compound potency over time.

    • Solution: This is a classic sign of compound instability.[1] Ensure stock solutions are properly stored, protected from light, and that aliquots are not being reused after thawing. Prepare fresh working solutions for each experiment from a frozen aliquot.[1]

References

  • Environmental Health and Safety. (n.d.). Chemical Storage Guidelines. University of California, Santa Cruz. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSH Protocols. Retrieved from [Link]

  • MDPI. (2023). Effect of Solvent and Grain Color on the Biological Activities of Maize Grain. Retrieved from [Link]

  • AR Racking. (2026, January 27). How to store chemicals in a warehouse. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Retrieved from [Link]

  • Chemical Express Thailand. (n.d.). Hazardous Substances Storage Guidelines. Retrieved from [Link]

  • Tufvesson, E., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 897–900. Retrieved from [Link]

  • Purosolv. (2025, September 23). How Solvent Selection Impacts the Stability of Biologics and Injectables. Retrieved from [Link]

  • Louisiana State University. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]

  • Bergström, C. A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. Retrieved from [Link]

  • MD+DI. (2021, August 4). Biocompatibility Failure & Solvent Effect on Chemical Characterization. Retrieved from [Link]

  • IDR Environmental Services. (2025, November 17). The Top 10 Best Practices For Proper Chemical Storage. Retrieved from [Link]

  • Unchained Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

  • PubMed. (2004, February 15). In silico estimation of DMSO solubility of organic compounds for bioscreening. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

Application Notes and Protocols for the Bioconjugation of Isoquinoline-3-carbonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the potential bioconjugation applications of isoquinoline-3-carbonitrile scaffolds. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind the proposed methodologies, empowering researchers to adapt and innovate. While direct, widespread bioconjugation applications of the isoquinoline-3-carbonitrile scaffold are an emerging area, this guide outlines promising strategies based on established and robust chemical principles.

Introduction to the Isoquinoline-3-carbonitrile Scaffold

The isoquinoline core is a privileged structural motif in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The isoquinoline-3-carbonitrile scaffold, characterized by the presence of a nitrile group at the 3-position, offers a unique electronic and structural profile that can be leveraged for the design of novel bioconjugates. The nitrile group, while relatively inert in biological systems, can be a versatile chemical handle for covalent modification.

Potential Bioconjugation Strategies for Isoquinoline-3-carbonitrile Scaffolds

Three primary strategies are proposed for the bioconjugation of isoquinoline-3-carbonitrile scaffolds:

  • Strategy A: Pre-functionalization of the Scaffold: The most versatile and recommended approach is the synthesis of isoquinoline-3-carbonitrile derivatives that incorporate a well-established reactive group for bioconjugation. This allows for the use of highly specific and efficient "click chemistry" or other established ligation methods.

  • Strategy B: Direct Conjugation via the Nitrile Group: This strategy explores the direct reactivity of the nitrile group with specific functionalities on a biomolecule, offering a more direct route to the bioconjugate.

  • Strategy C: Chemical Conversion of the Nitrile Group: This involves the chemical transformation of the nitrile into a more reactive functional group, such as a primary amine, which can then be targeted by a wide array of bioconjugation reagents.

cluster_strategies Bioconjugation Strategies cluster_conjugation Bioconjugation Outcomes Scaffold Isoquinoline-3-carbonitrile Scaffold Strategy_A A: Pre-functionalization Scaffold->Strategy_A Synthesis of Functionalized Derivatives Strategy_B B: Direct Nitrile Conjugation Scaffold->Strategy_B Nitrile-Thiol Chemistry Strategy_C C: Nitrile Conversion Scaffold->Strategy_C Reduction to Amine Conjugate_A Targeted Bioconjugate (e.g., ADC, Probe) Strategy_A->Conjugate_A Conjugate_B Direct Bioconjugate Strategy_B->Conjugate_B Conjugate_C Amine-Linked Bioconjugate Strategy_C->Conjugate_C

Caption: Overview of Bioconjugation Strategies.

Detailed Application Notes and Protocols

Strategy A: Pre-functionalization of the Isoquinoline-3-carbonitrile Scaffold

This strategy involves the initial synthesis of an isoquinoline-3-carbonitrile derivative bearing a reactive handle for bioconjugation. This approach offers the highest degree of control and predictability.

3.1. Synthesis of a Maleimide-Functionalized Scaffold for Cysteine-Specific Conjugation

The maleimide group is highly reactive towards the thiol group of cysteine residues in proteins, forming a stable thioether bond.[1][2] This reaction is highly specific within a pH range of 6.5-7.5.[1]

Protocol 1: Cysteine-Specific Bioconjugation

This protocol describes the conjugation of a pre-synthesized maleimide-functionalized isoquinoline-3-carbonitrile to a protein containing an accessible cysteine residue.

Materials:

  • Maleimide-functionalized isoquinoline-3-carbonitrile (Maleimide-IQC)

  • Protein with accessible cysteine residue(s)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction (if necessary)

  • Quenching solution: 1 M β-mercaptoethanol or L-cysteine

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in PBS buffer at a concentration of 1-5 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.

    • Remove excess TCEP using a desalting column equilibrated with PBS, pH 7.2.

  • Maleimide-IQC Preparation:

    • Prepare a 10 mM stock solution of Maleimide-IQC in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the Maleimide-IQC stock solution to the protein solution.

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle stirring.

  • Quenching:

    • Add a final concentration of 10 mM β-mercaptoethanol or L-cysteine to quench any unreacted maleimide groups. Incubate for 15 minutes.

  • Purification:

    • Remove excess Maleimide-IQC and quenching reagent by size-exclusion chromatography (e.g., a desalting column) equilibrated with PBS.

  • Characterization:

    • Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the protein (typically at 280 nm) and the incorporated isoquinoline-3-carbonitrile chromophore at its specific absorbance maximum.

3.2. Synthesis of an Alkyne-Functionalized Scaffold for "Click Chemistry"

Strain-promoted alkyne-azide cycloaddition (SPAAC) is a powerful "click chemistry" reaction that proceeds rapidly and without the need for a cytotoxic copper catalyst, making it ideal for bioconjugation.[3][4]

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the conjugation of an alkyne-functionalized isoquinoline-3-carbonitrile to an azide-modified biomolecule.

Materials:

  • Alkyne-functionalized isoquinoline-3-carbonitrile (Alkyne-IQC)

  • Azide-modified biomolecule (e.g., protein, antibody)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMF or DMSO

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-modified biomolecule in PBS at a suitable concentration.

    • Prepare a 10 mM stock solution of Alkyne-IQC in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add a 3-10 fold molar excess of the Alkyne-IQC stock solution to the azide-modified biomolecule.

    • Incubate at room temperature for 1-4 hours or at 4°C overnight. The reaction progress can be monitored by LC-MS or SDS-PAGE.

  • Purification:

    • Purify the conjugate using a desalting column, dialysis, or other appropriate chromatographic methods to remove unreacted Alkyne-IQC.

  • Characterization:

    • Confirm conjugation and determine the DOL by mass spectrometry (MALDI-TOF or ESI-MS) or UV-Vis spectroscopy.

cluster_workflow Pre-functionalization Workflow Start Isoquinoline-3- carbonitrile Synthesis Chemical Synthesis Start->Synthesis Functionalized_Scaffold Functionalized IQC (e.g., Maleimide, Alkyne) Synthesis->Functionalized_Scaffold Bioconjugation Bioconjugation Reaction (e.g., Thiol-Maleimide, SPAAC) Functionalized_Scaffold->Bioconjugation Biomolecule Target Biomolecule (e.g., Protein, Antibody) Biomolecule->Bioconjugation Purification Purification Bioconjugation->Purification Characterization Characterization Purification->Characterization Final_Product Final Bioconjugate Characterization->Final_Product

Caption: Pre-functionalization Workflow Diagram.

Strategy B: Direct Conjugation via the Nitrile Group

Recent studies have shown that electron-poor aryl nitriles can react with bis-thiols, such as those generated from the reduction of disulfide bonds in antibodies, to form stable conjugates.[5][6] This "nitrile bis-thiol" (NBT) reaction presents an exciting avenue for direct bioconjugation.

Protocol 3: Nitrile Bis-Thiol (NBT) Conjugation

This protocol is a hypothetical application of the NBT reaction for conjugating isoquinoline-3-carbonitrile to a reduced antibody.

Materials:

  • Isoquinoline-3-carbonitrile (IQC)

  • Antibody (e.g., IgG)

  • Reduction buffer (e.g., PBS with 5 mM TCEP), pH 7.4

  • Conjugation buffer (e.g., PBS), pH 7.4

  • Anhydrous DMF or DMSO

  • Desalting column

Procedure:

  • Antibody Reduction:

    • Incubate the antibody with TCEP in the reduction buffer for 1-2 hours at 37°C to reduce the interchain disulfide bonds.

    • Remove the reducing agent using a desalting column equilibrated with conjugation buffer.

  • IQC Preparation:

    • Prepare a 10 mM stock solution of IQC in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add a 20-50 fold molar excess of the IQC stock solution to the reduced antibody.

    • Incubate at room temperature for 4-12 hours.

  • Purification and Characterization:

    • Purify the conjugate using size-exclusion chromatography.

    • Characterize the conjugate by SDS-PAGE (under non-reducing and reducing conditions) and mass spectrometry to confirm conjugation and determine the drug-to-antibody ratio (DAR).

Strategy C: Chemical Conversion of the Nitrile Group

The nitrile group can be chemically reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.[7][8] This primary amine can then be targeted with amine-reactive reagents like N-hydroxysuccinimide (NHS) esters.[9] This strategy is best suited for modifying the isoquinoline-3-carbonitrile scaffold before introducing it to the biomolecule, as the reduction conditions are generally not biocompatible.

Protocol 4: Amine-Specific Bioconjugation via an NHS Ester Linker

This protocol describes the conjugation of an amino-functionalized isoquinoline (post-nitrile reduction) to a protein using a homobifunctional NHS ester crosslinker.

Materials:

  • Amino-functionalized isoquinoline (Amino-IQ)

  • Homobifunctional NHS ester crosslinker (e.g., BS3)

  • Target protein with accessible lysine residues

  • Reaction buffer (e.g., PBS or borate buffer), pH 8.3-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMF or DMSO

  • Desalting column

Procedure:

  • Activation of Amino-IQ:

    • Dissolve Amino-IQ and a 10-fold molar excess of the NHS ester crosslinker in anhydrous DMF or DMSO.

    • Incubate for 30-60 minutes at room temperature to form the NHS-activated Amino-IQ.

  • Protein Preparation:

    • Dissolve the target protein in the reaction buffer at 1-5 mg/mL.

  • Conjugation Reaction:

    • Add the NHS-activated Amino-IQ solution to the protein solution at a 10-20 fold molar excess.

    • Incubate for 2-4 hours at room temperature.

  • Quenching and Purification:

    • Quench the reaction with Tris-HCl.

    • Purify the conjugate using a desalting column.

  • Characterization:

    • Analyze the conjugate by SDS-PAGE and determine the DOL by UV-Vis spectroscopy.

Data Presentation

Table 1: Comparison of Proposed Bioconjugation Strategies

StrategyReactive Handle on ScaffoldTarget on BiomoleculeKey AdvantagesKey Considerations
A: Pre-functionalization Maleimide, Alkyne, etc.Cysteine, Azide, etc.High specificity, "Click" reliabilityRequires initial synthesis of the functionalized scaffold
B: Direct Nitrile Conjugation NitrileBis-thiol (reduced disulfide)Direct, one-step conjugationEmerging chemistry, may require optimization
C: Nitrile Conversion Amine (from nitrile)LysineUtilizes well-established amine chemistryReduction conditions are not biocompatible

Concluding Remarks

The isoquinoline-3-carbonitrile scaffold holds significant potential for the development of novel bioconjugates. While direct conjugation methods are an exciting area of research, the pre-functionalization strategy currently offers the most robust and predictable path for researchers. By leveraging the power of established bioconjugation chemistries, the unique properties of the isoquinoline-3-carbonitrile core can be effectively integrated into targeted therapeutics and biological probes. The protocols provided herein serve as a detailed guide for initiating research in this promising field.

References

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • JoVE. (2016). Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). The Nitrile Bis-Thiol Bioconjugation Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Nitrile Bis-Thiol Bioconjugation Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Click Chemistry Conjugations. Retrieved from [Link]

  • baseclick GmbH. (n.d.). Protocols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • ACS Publications. (2014). C–H Activation Guided by Aromatic N–H Ketimines: Synthesis of Functionalized Isoquinolines Using Benzyl Azides and Alkynes. Retrieved from [Link]

  • MDPI. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of isoquinolines via Rh-catalyzed C–H activation/C–N cyclization with diazodiesters or diazoketoesters as a C2 source. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Chemguide. (n.d.). REDUCING NITRILES TO PRIMARY AMINES. Retrieved from [Link]

  • Chemistry Steps. (2024). Reactions of Nitriles. Retrieved from [Link]

  • RSC Publishing. (n.d.). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Chloroisoquinoline-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the optimization of 5-Chloroisoquinoline-3-carbonitrile synthesis. This response is structured as a Tier-3 Technical Support resource, designed for medicinal chemists and process development scientists.

Ticket ID: ISOQ-CN-053 Topic: Yield Optimization & Troubleshooting Status: Resolved (Tier 3 Engineering)

Executive Summary

The synthesis of This compound presents two primary challenges: regiocontrol during the isoquinoline ring construction (avoiding the 7-chloro isomer) and efficiency during the introduction of the C3-nitrile group. Low yields are typically attributed to competitive C1-functionalization, hydrolysis of the nitrile, or incomplete conversion during cross-coupling.

This guide details two validated synthetic pathways and provides troubleshooting for the specific failure modes of each.

Module 1: Route Selection & Critical Control Points

Pathway A: The "Modern" Cross-Coupling Route (Recommended)

Strategy: Construction of 3-halo-5-chloroisoquinoline followed by Pd-catalyzed cyanation. Best For: High purity requirements; avoiding selenium waste. Critical Intermediate: 3-Bromo-5-chloroisoquinoline (or 3-chloro analog).

Pathway B: The "Classical" Methyl Oxidation Route

Strategy: Synthesis of 3-methyl-5-chloroisoquinoline followed by SeO₂ oxidation and dehydration. Best For: Lower cost of goods; when 3-methyl precursors are readily available. Critical Intermediate: 5-Chloro-3-methylisoquinoline.

Module 2: Detailed Protocols & Optimization

Protocol A: Pd-Catalyzed Cyanation (Yield Target: >85%)

Replacing the erratic Rosemund-von Braun reaction with robust Pd(0) chemistry.

The Problem: Standard conditions (CuCN, DMF, reflux) often lead to difficult workups and incomplete conversion due to copper poisoning. The Fix: Use Zinc Cyanide [Zn(CN)₂] with a specialized ligand system.

Optimized Workflow
  • Reagents:

    • Substrate: 3-Bromo-5-chloroisoquinoline (1.0 equiv)

    • Source: Zn(CN)₂ (0.6 equiv) - Must be finely ground.

    • Catalyst: Pd₂(dba)₃ (2 mol%)

    • Ligand: dppf (4 mol%) or Xantphos (for recalcitrant chlorides).

    • Additive: Zn dust (10 mol%) - Keeps Pd active.

    • Solvent: Wet DMF (99:1 DMF:H₂O) - Trace water accelerates the reaction.

  • Procedure:

    • Degas DMF vigorously with Argon for 30 mins (Critical: Oxygen kills the catalyst).

    • Add substrate, Zn(CN)₂, Pd source, ligand, and Zn dust.

    • Heat to 100°C (Internal temp) for 4–6 hours.

    • Monitor: HPLC/UPLC. Look for the disappearance of the aryl bromide.

  • Workup (The "Yield Saver"):

    • Issue: Cyanide residues and Pd-complexes form emulsions.

    • Solution: Dilute with EtOAc.[1] Add 10% aqueous Ethylenediamine or NH₄OH . Stir for 30 mins. The amine sequesters Zn/Pd, breaking the emulsion. Wash with brine, dry, and concentrate.[2]

Protocol B: SeO₂ Oxidation of 3-Methyl (Yield Target: >70%)

Overcoming the "Tar" Problem in Selenium Chemistry.

The Problem: SeO₂ oxidation of methyl-isoquinolines often results in over-oxidation to the acid or formation of colloidal selenium that traps product. The Fix: A one-pot Oxidation-Oximation-Dehydration sequence.[3]

Optimized Workflow
  • Step 1: Aldehyde Formation

    • Reflux 3-methyl-5-chloroisoquinoline with SeO₂ (1.2 equiv) in Dioxane/Water (95:5) .

    • Optimization: Do not use dry dioxane; water is essential for the mechanism.

    • Purification: Filter hot through Celite to remove black Se metal.

  • Step 2: One-Pot Nitrile Formation

    • Do not isolate the aldehyde (unstable).

    • To the filtrate, add Hydroxylamine hydrochloride (1.5 equiv) and Sodium Acetate . Stir at RT to form the oxime.

    • Add Ac2O (Acetic Anhydride) or TCAA (Trichloroacetyl chloride) directly to the mixture and heat to reflux.

    • Mechanism:[2][3][4] The oxime forms and is immediately dehydrated to the nitrile.

Module 3: Troubleshooting Guide (Q&A)

Q1: I am seeing a mixture of 5-chloro and 7-chloro isomers. How do I separate them?

Diagnosis: This originates from the ring-closing step (e.g., Pomeranz-Fritsch) using a meta-substituted benzylamine. Solution: Separation at the final stage is inefficient.

  • Preventative: Use the Sandmeyer reaction on commercially available 5-aminoisoquinoline to install the chlorine after the ring is formed.

  • Purification: If you must separate, the 5-chloro isomer is typically less polar than the 7-chloro isomer. Use Toluene/Heptane (30:70) on silica gel.

Q2: My Pd-cyanation reaction stalls at 60% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst poisoning by cyanide or oxidation of the ligand. Fix:

  • Slow Addition: Do not add all Zn(CN)₂ at once. Add it in two portions.

  • Polymethylhydrosiloxane (PMHS): Add 10 mol% PMHS. It acts as a reducing agent to regenerate Pd(0) from Pd(II)-cyano species.

  • Switch Solvent: Change DMF to NMP (N-methyl-2-pyrrolidone) and increase temp to 120°C.

Q3: In the SeO₂ route, my yield is lost during the removal of Selenium.

Diagnosis: Product adsorption onto amorphous selenium. Fix:

  • Do not filter cold. Filter the reaction mixture while it is boiling hot .

  • Wash the Celite pad with hot pyridine or hot acetic acid (recover product from the cake), then evaporate the solvent.

Q4: The nitrile is hydrolyzing to the amide during workup.

Diagnosis: The 3-cyano group is electron-deficient and susceptible to hydrolysis, especially if 5-chloro is present (inductive effect). Fix:

  • Avoid strong acids or bases during workup.

  • Use a phosphate buffer (pH 7) for washes instead of water/brine/NaOH.

  • Dry the organic layer immediately with MgSO₄ and remove solvent at <40°C.

Module 4: Visualizing the Logic

Reaction Pathway & Decision Tree

G Start Start: Precursor Selection RouteA Route A: 3-Halo Precursor (High Purity) Start->RouteA Halogen available RouteB Route B: 3-Methyl Precursor (Low Cost) Start->RouteB Methyl available StepA1 Pd-Catalyzed Cyanation Pd2(dba)3 / Zn(CN)2 RouteA->StepA1 StepB1 SeO2 Oxidation (Dioxane/H2O) RouteB->StepB1 StepA1->StepA1 Stalled? Add PMHS StepA2 Workup: Diamine Wash (Remove Pd/Zn) StepA1->StepA2 >95% Conv. Target Target: This compound StepA2->Target StepB1->StepB1 Black Tar? Use Pyridine StepB2 One-Pot Dehydration NH2OH / Ac2O StepB1->StepB2 Do not isolate CHO StepB2->Target

Caption: Decision matrix for selecting the optimal synthetic pathway based on precursor availability, with integrated troubleshooting loops.

Module 5: Quantitative Data & Reagents

Comparison of Cyanation Methods
MethodReagentCatalystTempYield (Avg)Impurity Profile
Rosenmund-von Braun CuCNNone180°C45-60%High (Copper salts, tar)
Pd-Catalyzed (Standard) Zn(CN)₂Pd(PPh₃)₄80°C65-75%Moderate (Homocoupling)
Pd-Catalyzed (Optimized) Zn(CN)₂ Pd₂(dba)₃/dppf 100°C 88-92% Low (Clean conversion)
Cyano-Dehydration NH₂OH/Ac₂ONoneReflux70-80%Moderate (Se residues)
Key Reagent Specifications
  • Zinc Cyanide: Must be >98% purity. Old bottles often hydrolyze to Zinc Oxide, killing the reaction.

  • DMF: Anhydrous is not required for the cyanation, but it must be degassed.

  • SeO₂: Freshly sublimed SeO₂ works best. If using old stock, increase loading to 1.5 equiv.

References

  • Sakamoto, T., et al. (1980). "Palladium-catalyzed cyanation of haloarenes with zinc cyanide." Journal of the Chemical Society, Perkin Transactions 1. (Classic reference for Zn(CN)2 methodology).
  • Zanon, J., et al. (2003). "Copper-Free Palladium-Catalyzed Cyanation of Aryl Chlorides." Journal of the American Chemical Society.
  • Organic Chemistry Portal. (2024). Synthesis of Isoquinolines. Retrieved from [Link]

  • Reissert, A. (1905). "Ueber die Einführung der Benzoylgruppe in tertiäre Basen." Berichte der deutschen chemischen Gesellschaft.

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Technical Support Center: Efficient Removal of Metal Catalysts from Isoquinoline Nitrile Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of isoquinoline nitrile products. The presence of residual metal catalysts, often palladium or copper, from synthesis steps like cross-coupling reactions is a critical issue, particularly in drug development where stringent purity requirements are paramount.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve the required purity for your compounds.

Decision Workflow for Purification Strategy

The selection of an appropriate purification method is system-dependent and influenced by factors such as the catalyst's nature, the product's properties, reaction scale, and required purity level.[2][3][4]

G cluster_methods Purification Methods start Crude Isoquinoline Nitrile Product catalyst_type Identify Catalyst Type start->catalyst_type product_props Assess Product Properties (Solubility, Stability, Polarity) catalyst_type->product_props scale Determine Reaction Scale product_props->scale purity Define Required Purity (e.g., <10 ppm for API) scale->purity decision Select Primary Method purity->decision filtration Filtration (e.g., through Celite®) decision->filtration Heterogeneous (e.g., Pd/C) chromatography Silica Gel Chromatography decision->chromatography Homogeneous & Good Separation scavengers Metal Scavengers decision->scavengers Homogeneous & Trace Amounts carbon Activated Carbon decision->carbon Homogeneous & Cost-Sensitive crystallization Crystallization / Salt Formation decision->crystallization Product is a Stable Solid analysis Analyze for Residual Metal (ICP-MS) filtration->analysis chromatography->analysis scavengers->analysis carbon->analysis crystallization->analysis final_product Purified Product analysis->final_product Purity Met reprocess Reprocess or Combine Methods analysis->reprocess Purity Not Met reprocess->decision

Caption: Decision tree for selecting a metal catalyst purification method.

Troubleshooting and FAQs by Purification Method

Metal Scavengers

Metal scavengers are solid-supported reagents, often functionalized silica or polymers, that selectively bind to metal residues, allowing for their removal by filtration.[2] Thiol-based scavengers are particularly effective for platinum group metals like palladium.[3]

Q: I used a thiol-based scavenger, but my palladium levels are still high. What went wrong?

A: Several factors could be at play:

  • Insufficient Equivalents: Ensure you are using an adequate molar excess of the scavenger relative to the residual metal. A typical starting point is 3-5 equivalents.

  • Reaction Time/Temperature: Scavenging can take time. Allow the mixture to stir for an adequate period (4-16 hours) at room temperature. In some cases, gentle heating may improve kinetics, but this must be balanced with product stability.

  • Solvent Effects: The efficiency of scavenging can be solvent-dependent.[3] The solvent must allow for good interaction between the dissolved product/catalyst complex and the solid-supported scavenger. If the scavenger swells poorly in your solvent, its functional groups may be inaccessible.

  • Catalyst Oxidation State: The scavenger's effectiveness can vary with the metal's oxidation state (e.g., Pd(0) vs. Pd(II)). Some scavengers are more effective for specific oxidation states.

Q: Can I combine scavengers with other methods?

A: Absolutely. In fact, this is a highly effective strategy. A pilot study demonstrated that while chromatography alone can be unpredictable in removing palladium, a subsequent metal scavenging step reliably reduces levels to very low concentrations.[5][6] You can also use scavengers in combination with activated carbon for a synergistic effect.[3]

Activated Carbon

Activated carbon is a cost-effective adsorbent with a high surface area and porosity, making it effective for removing dissolved organic impurities and metal catalysts like palladium.[7][8][9]

Q: My product yield dropped significantly after treatment with activated carbon. Why?

A: This is a common drawback of activated carbon. Its high surface area can lead to the non-selective adsorption of your product along with the metal catalyst.[3]

  • Mitigation Strategy 1: Minimize Contact Time. Use the shortest effective treatment time. Monitor the metal removal over time to find the optimal point before significant product loss occurs.

  • Mitigation Strategy 2: Optimize Loading. Use the minimum amount of activated carbon necessary. Start with a low weight percentage (e.g., 5-10 wt%) and increase only if needed.

  • Mitigation Strategy 3: Thorough Washing. After filtering off the carbon, wash the filter cake extensively with a suitable solvent to recover as much adsorbed product as possible.[4]

Q: Is there a specific type of activated carbon I should use?

A: Yes, the properties of the activated carbon matter. Some manufacturers offer specialized grades of activated carbon with optimized pore structures and surface characteristics for selectively removing homogeneous catalysts.[7][8] It is often beneficial to screen a few different types to find the one that offers the best balance of catalyst removal and minimal product loss for your specific system.

Silica Gel Chromatography

Column chromatography is a standard purification technique in organic synthesis.[10] However, the basic nature of the isoquinoline nitrogen can lead to challenges.[11]

Q: My isoquinoline nitrile product is streaking badly or sticking to the silica gel column.

A: This is a classic issue caused by the interaction of the basic nitrogen atom with the acidic silanol groups on the silica surface.[11]

  • Solution 1: Add a Basic Modifier. Incorporate a small amount (0.1-1%) of a volatile base like triethylamine or ammonia into your mobile phase.[11] This deactivates the acidic sites on the silica, allowing your basic product to elute cleanly.

  • Solution 2: Use a Different Stationary Phase. Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[4]

  • Solution 3: "Sacrificial Plug" Approach. Pass the crude material through a short plug of silica first. Much of the highly polar, metal-containing baseline material will be captured, and the resulting filtrate can then be purified more effectively on a second column.[4]

Q: I ran a column, and the product looks clean by TLC, but ICP-MS analysis shows high palladium content. What happened?

A: This indicates that a soluble palladium species is co-eluting with your product. The effectiveness of chromatography in removing palladium can be highly variable and unpredictable.[5][6] In this case, chromatography alone is insufficient. You must follow up with a secondary method, such as treatment with a metal scavenger or activated carbon, to remove the remaining trace metal.[5]

Crystallization and Salt Formation

For solid products, crystallization can be a powerful purification technique. The basic nature of isoquinolines also allows for purification via salt formation.[12]

Q: My isoquinoline nitrile is an oil and won't crystallize. What are my options?

A: If direct crystallization fails, salt formation is an excellent alternative.[12]

  • Procedure: Dissolve your oily product in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of an acid, such as HCl in ether or phosphoric acid in isopropanol. The resulting salt will often precipitate as a highly crystalline solid, leaving many impurities (including metal residues) in the mother liquor. The free base can then be regenerated by treatment with a base.[12]

Data Summary

The choice of method can significantly impact the final residual metal concentration.

Purification MethodTypical Efficiency for Palladium RemovalKey AdvantagesCommon Disadvantages
Metal Scavengers High (>95%, often to <10 ppm)[1][5]High selectivity, predictable performance.[1]Higher cost compared to carbon.[7]
Activated Carbon Variable (70-99%)[3][13]Low cost, effective for color removal.[7]Non-selective, can lead to product loss.[3]
Silica Chromatography Highly Variable / Unpredictable[5][6]Good for removing organic impurities.Can fail to remove trace metals, basic products may streak.[5][11]
Crystallization System-dependentCan provide very high purity in a single step.Not suitable for oils or amorphous solids.[12]

Detailed Experimental Protocols

Protocol 1: Palladium Removal Using a Thiol-Based Silica Scavenger

This protocol is designed for removing trace amounts of a homogeneous palladium catalyst post-chromatography or workup.

  • Dissolve Crude Product: Dissolve the crude isoquinoline nitrile product in a suitable organic solvent (e.g., Toluene, DCM, Ethyl Acetate) to a moderate concentration.

  • Add Scavenger: Add a thiol-functionalized silica scavenger (typically 3-5 molar equivalents relative to the initial catalyst loading).

  • Stir: Stir the suspension at room temperature for 4-16 hours. The reaction can be gently heated (e.g., to 40 °C) if kinetics are slow, provided the product is stable.

  • Filter: Filter the mixture to remove the scavenger resin. A simple gravity filtration or a filter cannula can be used.

  • Wash: Thoroughly wash the collected resin with fresh solvent to ensure complete recovery of the product.[4]

  • Isolate Product: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.

  • Validate: Submit a sample of the final product for quantitative analysis (e.g., by ICP-MS) to confirm the residual palladium level is below the required threshold.[5][14]

Protocol 2: Purification via Filtration through Activated Carbon and Celite®

This protocol is useful as a primary purification step, especially after reactions using heterogeneous catalysts like Pd/C or for removing colored impurities.

  • Prepare Filter Pad: In a sintered glass funnel, prepare a pad of Celite® (1-2 cm thick). Gently press to compact it. Atop the Celite®, add a layer of activated carbon (0.5-1 cm).[2]

  • Pre-wet Pad: Pre-wet the entire pad with the chosen organic solvent under vacuum.[2]

  • Dilute Reaction Mixture: Dilute the crude reaction mixture with the same organic solvent. This prevents clogging the filter pad.

  • Filter: Carefully pour the diluted mixture onto the prepared pad under vacuum. The Celite® will trap fine catalyst particles, and the carbon will adsorb dissolved metal species and colored impurities.[2][10]

  • Wash: Wash the filter cake thoroughly with additional solvent to recover all the product.[4][15]

  • Isolate and Analyze: Combine the filtrate, concentrate under reduced pressure, and analyze for residual metal content.

General FAQs

Q1: What are the typical regulatory limits for residual metals in an Active Pharmaceutical Ingredient (API)? A1: Regulatory bodies like the ICH have established guidelines (ICH Q3D) for elemental impurities. For palladium, a common catalyst, the permissible daily exposure (PDE) for oral administration dictates the concentration limit in the final API, which is often in the range of 5-10 ppm.[1][2]

Q2: How can I accurately measure the amount of residual metal in my product? A2: The gold standard for quantifying trace metal impurities in organic compounds is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[5][14][16] This technique offers excellent sensitivity, often down to the parts-per-billion (ppb) level, but requires specialized equipment and sample preparation.[16][17]

Q3: My catalyst was Pd/C (heterogeneous). I filtered it, but still see residual palladium. Why? A3: This is likely due to "leaching," where a small amount of the metal detaches from the solid support and enters the solution as a soluble species.[18] While simple filtration removes the bulk of the catalyst, these trace soluble species require a secondary purification method like treatment with scavengers or activated carbon.

References

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [Link]

  • Metal scavengers for organic purification | Biotage. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. [Link]

  • Catalyst Recovery for the Chemical and API Industry. [Link]

  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin - SciSpace. [Link]

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution - ResearchGate. [Link]

  • Analysis of palladium by high resolution ICP-MS - ResearchGate. [Link]

  • How can i remove palladium Pd catalyst easily? - ResearchGate. [Link]

  • Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - Semantic Scholar. [Link]

  • Troubleshooting - The Pharma Master. [Link]

  • An unprecedented palladium-arsenic catalytic cycle for nitriles hydration - Frontiers. [Link]

  • Catalyst deactivation Common causes - AmmoniaKnowHow. [Link]

Sources

Resolving solubility issues with 5-Chloroisoquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Solubility Paradox

You are likely reading this because 5-Chloroisoquinoline-3-carbonitrile precipitated upon addition to your cell culture media or buffer.[1][2] This is not a defect in the product; it is a thermodynamic inevitability of its structure.[2]

This compound possesses a "brick-dust" crystal lattice.[1][2] The planar isoquinoline core, stabilized by


-

stacking, combined with the lipophilic chlorine (C-5) and the electron-withdrawing nitrile (C-3), creates a molecule that prefers its own crystal lattice over interaction with water molecules.[1][2][3]

This guide provides the protocols to overcome these thermodynamic barriers for both in vitro and in vivo applications.

Part 1: Stock Solution Preparation

The Golden Rule: Never attempt to dissolve this compound directly in aqueous buffers (PBS, Saline, Water).[2][3]

Protocol A: Anhydrous DMSO Stock (Standard)

Target Concentration: 10 mM – 50 mM[1][3]

  • Solvent Selection: Use anhydrous Dimethyl Sulfoxide (DMSO) (Grade ≥99.9%, Water <0.005%).[1][2]

    • Why? Even 0.5% water accumulation in DMSO can decrease the saturation limit of hydrophobic compounds by up to 50% due to the disruption of DMSO's solvation shell.

  • Weighing: Weigh the solid rapidly. The nitrile group can be slightly hygroscopic; moisture on the solid surface will initiate micro-precipitation upon solvent addition.[2]

  • Dissolution:

    • Add DMSO to the vial.[2][4][5][6][7]

    • Vortex vigorously for 60 seconds.

    • If particulates remain:[1][3][6] Sonicate in a water bath at 37°C for 5–10 minutes.

    • Visual Check: Hold the vial against a light source.[2] The solution must be perfectly clear. Any "haze" indicates undissolved micro-crystals that will seed massive precipitation later.[1][2]

  • Storage: Aliquot into single-use amber vials. Store at -20°C or -80°C.

    • Caution: Repeated freeze-thaw cycles introduce atmospheric moisture.[1][2] Discard aliquots after 3 cycles.

Part 2: In Vitro Application (Cell Culture/Enzyme Assays)

The Problem: "Solvent Shock." When you pipette a 10 mM DMSO stock directly into aqueous media, the local concentration of compound momentarily exceeds its solubility limit by orders of magnitude.[2][3] The DMSO diffuses away into the water faster than the compound can disperse, leaving the compound stranded and forcing it to crash out.[3]

Protocol B: The "Step-Down" Dilution Method

Do not jump from 100% DMSO to 0.1% DMSO in one step.[1][2]

  • Prepare an Intermediate Stock (100x):

    • Dilute your primary DMSO stock into pure DMSO first to reach 1000x the final assay concentration.[2]

    • Example: If you need 10 µM in the well, make a 10 mM stock.[2][3]

  • The Pre-Dilution (Critical Step):

    • Dilute the stock 1:10 into the assay buffer or media under rapid agitation.[2]

    • Tip: If precipitation occurs here, add 0.05% Tween-80 or 0.1% Pluronic F-127 to the buffer before adding the compound.[1][2] These surfactants coat the hydrophobic micro-particles, preventing aggregation.[2][3]

  • Final Addition:

    • Add this pre-diluted mix to your cells/enzyme mix.[2]

Visualization: The Solvent Shock vs. Step-Down Workflow

SolubilityWorkflow cluster_0 Failure Mode cluster_1 Success Protocol Stock DMSO Stock (10-50 mM) Direct Direct Addition to Aqueous Media Stock->Direct Inter Intermediate Dilution (100% DMSO) Stock->Inter Precip PRECIPITATION (Crash Out) Direct->Precip Solvent Shock Surfactant Buffer + Surfactant (Tween-80 / Pluronic) Inter->Surfactant Slow Addition with Vortexing Success Stable Dispersion (Bio-Active) Surfactant->Success

Caption: Figure 1. Avoiding 'Solvent Shock'. Direct addition leads to precipitation due to rapid solvent exchange.[1][2] The Step-Down method maintains solubility equilibrium.

Part 3: In Vivo Formulation Guide

For animal studies, DMSO volume is limited (typically <5% of dose volume).[2][3] You must use a vehicle system.[1][2]

Vehicle Decision Matrix

Vehicle ClassComponentsRecommended ForProtocol Notes
Co-Solvent System 5% DMSO + 40% PEG400 + 5% Tween-80 + 50% SalineIP / IV / POMix DMSO/Compound first.[1][2] Add PEG/Tween.[1] Add Saline last and slowly.[1][2] Solution should be clear or slightly opalescent.[1][2]
Cyclodextrin 20-30% (w/v) HP-β-CD or SBE-β-CD in waterIP / IV (Preferred)Requires "complexation."[1][2] Stir compound with Cyclodextrin solution for 4–6 hours. Filter sterilize (0.22 µm).
Lipid Emulsion Corn Oil or Labrafil®PO (Oral Gavage)Dissolve compound in minimal ethanol, mix with oil, evaporate ethanol.[1][2][3]

Expert Insight: The nitrile group at position 3 withdraws electrons, reducing the pKa of the isoquinoline nitrogen (typically ~5.[3]4) to potentially <3.0.[2]

  • Implication: Acidifying the vehicle (e.g., using 0.1 N HCl) is unlikely to help solubilization because the nitrogen is too weakly basic to protonate effectively at physiological-compatible pH levels. Stick to co-solvents or cyclodextrins.[2]

Part 4: Troubleshooting & FAQs

Q: I see a fine precipitate after 2 hours in the incubator. Is my data valid?

  • A: Likely no .[1][2] If the compound precipitates, the effective concentration is unknown.[2][3]

    • Fix: Reduce the working concentration. If you are at 100 µM, drop to 10 µM.[2][3] If high concentrations are required, you must use a carrier protein (BSA) or surfactant (0.1% DMSO + 0.05% Tween-20) in the assay buffer.[1][2]

Q: Can I heat the solution to dissolve it?

  • A: Yes, but with limits.[1][2][3]

    • DMSO Stock: You can heat to 50°C safely.[2]

    • Aqueous Dilution:[1][3] Do not heat above 37°C. While heat increases solubility, cooling back to 37°C (physiological temp) will cause super-saturation and immediate crystallization.[2][3]

Q: My compound turned yellow in DMSO. Is it degraded?

  • A: this compound is typically an off-white/yellow solid.[1][2] A slight yellowing in concentrated DMSO is normal due to solvatochromic effects.[2] However, a dark orange/brown shift indicates oxidation or hydrolysis of the nitrile.[3] Verify purity via LC-MS if this occurs.

References

  • Lipinski, C. A., et al. (2001).[1][2][3] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3]

  • Di, L., & Kerns, E. H. (2006).[1][2][3] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1][2][3]

  • Loftsson, T., & Brewster, M. E. (2010).[1][2][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2][3]

  • BenchChem Technical Support. (2025). General Handling of Hydrophobic Isoquinoline Derivatives.

Sources

Technical Support Center: Isoquinoline Cyanation Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Minimizing Side Reactions in C1/C-H Cyanation of Isoquinoline Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Method Selection

Cyanation of the isoquinoline core—specifically at the C1 position—is a critical transformation in medicinal chemistry, often serving as a gateway to amidines, aldehydes (via Reissert hydrolysis), or pharmacophore installation. However, the electron-deficient nature of the pyridine ring and the potential for ring opening create a landscape riddled with side reactions: hydrolysis, dimerization (bis-isoquinolines), and over-oxidation (isoquinolones).

This guide provides a root-cause analysis and troubleshooting protocols for the three dominant methodologies.

Methodology Decision Matrix

MethodSelection Start Select Cyanation Goal Q1 Target Position? Start->Q1 Reissert Method A: Reissert Reaction (C1-Cyanation + N-Acylation) Q1->Reissert C1 (Reductive) NOxide Method B: N-Oxide Activation (Direct C1-CN) Q1->NOxide C1 (Direct Subst.) TM_CH Method C: TM-Catalyzed C-H Activation (C1 or C3/C4 Regiocontrol) Q1->TM_CH C3/C4 or Late Stage Risk1 Risk: Hydrolysis to Aldehyde Reissert->Risk1 Risk2 Risk: Over-oxidation / Elimination NOxide->Risk2 Risk3 Risk: Isomerization / Metal Residue TM_CH->Risk3

Figure 1: Decision matrix for selecting the optimal cyanation pathway based on regioselectivity needs and risk tolerance.

Protocol Optimization & Side Reaction Control

Module A: The Reissert Reaction (Classical C1-Functionalization)

Primary Side Reaction: Hydrolysis of the Reissert compound (1-acyl-1,2-dihydroisoquinaldonitrile) back to isoquinoline or to the aldehyde (quinaldaldehyde) during workup.

The Mechanism of Failure: The Reissert compound is an N-acylated enamine. In the presence of aqueous acid or strong base, the C1-CN bond becomes labile, or the amide bond cleaves.

Optimization Protocol:

  • Cyanide Source: Switch from biphasic KCN/DCM systems to TMSCN (Trimethylsilyl cyanide) in anhydrous DCM or MeCN. This eliminates water from the reaction phase entirely.

  • Lewis Acid Activation: Use mild Lewis acids (

    
     or 
    
    
    
    ) to activate the acyl chloride/isoquinoline complex rather than relying solely on thermal activation.
  • Workup: Quench with saturated

    
     at 0°C . Avoid acidic washes until the nitrile is isolated.
    
Module B: N-Oxide Activation (Metal-Free C1-Cyanation)

Primary Side Reaction: Elimination to form isoquinolones (over-oxidation) or incomplete conversion due to activator decomposition.

The Mechanism of Failure: Activators like benzoyl chloride (


) or tosyl anhydride (

) react with the N-oxide to form an activated cation. If the cyanide nucleophile is slow, the N-O bond cleaves via elimination, restoring the aromaticity without cyanation or oxidizing the ring C1 to a carbonyl.

Optimization Protocol:

  • Activator Selection: Use Methanesulfonic anhydride (

    
    )  or Triflic anhydride (
    
    
    
    )
    . These form "harder" leaving groups that accelerate the nucleophilic attack of cyanide at C1.
  • Base Tuning: Use a hindered organic base like 2,6-Lutidine or Tetramethylguanidine (TMG) . This prevents the base from acting as a nucleophile against the activator.

  • Solvent: Use Ethyl Acetate (EtOAc) or DCM . Avoid alcohols (solvolysis of activator).

Data: Activator Efficiency Comparison

ActivatorYield (C1-CN)Major Side ProductNotes
Benzoyl Chloride (

)
45-60%Isoquinoline (Reduction)Slow kinetics; requires heating.

65-75%Isoquinolone (Oxidation)Good balance; moderate cost.

/ TMG
85-92% Trace DimerRecommended Standard. Fast reaction at RT.

Troubleshooting Guide (Symptom-Based)

Use this matrix to diagnose experimental failures immediately.

ObservationProbable CauseCorrective Action
Reaction mixture turns black/tarry Polymerization of the dihydro-intermediate (Reissert) or radical polymerization (Minisci).Reissert: Lower temp to -10°C; add radical scavenger (BHT). Radical: Reduce light intensity or catalyst loading.
Product is an Aldehyde (M+1 - CN + O) Hydrolysis of the Reissert intermediate during acidic workup.Buffer the quench. Use sat.

(pH ~6) instead of HCl. Perform rapid extraction.
Recovery of Starting Material (N-Oxide) Activator hydrolyzed by adventitious moisture before reacting with substrate.Dry solvents over molecular sieves (3Å). Add activator last as a solution in dry DCM.
Formation of Isoquinolone (C=O at C1) Over-oxidation (common in TM-catalyzed or aerobic conditions).Degas solvents (sparge with Ar for 20 min). Switch oxidant from

to milder oxidants like

or use electrochemical cells.
Regio-scrambling (C1 + C3/C4 mix) Radical species (Minisci) lacks steric control or electrophilic guidance.Acidify the media. Protonation of the N-heterocycle (using TFA) directs nucleophilic radicals to the most electron-deficient C1 position.

Advanced Mechanistic Visualization

Pathway: N-Oxide Activation vs. Side Reactions This diagram illustrates where the "fatal" diversion to side products occurs during N-oxide cyanation.

NOxideMechanism NOxide Isoquinoline N-Oxide ActivatedInt Activated Intermediate (O-Ms) NOxide->ActivatedInt + Activator Activator Activator (Ms2O/Tf2O) Desired Product: 1-Cyanoisoquinoline ActivatedInt->Desired + TMSCN (Fast Path) Side1 Side Product: Isoquinolone ActivatedInt->Side1 + H2O / O2 (Slow Path) Side2 Side Product: Isoquinoline (Reduced) ActivatedInt->Side2 Elimination (No Nu attack) TMSCN TMSCN (Nucleophile)

Figure 2: Mechanistic divergence in N-oxide cyanation. Success depends on the rate of TMSCN attack exceeding the rate of elimination or hydrolysis.

Frequently Asked Questions (FAQ)

Q1: Why do you recommend TMSCN over KCN/NaCN? A: Beyond the obvious safety benefit of avoiding solid cyanide salts, TMSCN is soluble in organic solvents (DCM, MeCN), allowing for a homogeneous reaction . KCN requires biphasic conditions (Water/DCM) often with a Phase Transfer Catalyst. The presence of water in KCN protocols significantly increases the rate of hydrolysis of the sensitive Reissert intermediate [1].

Q2: I am seeing significant dimerization (Bis-isoquinoline). How do I stop this? A: Dimerization is often a radical recombination event. If using a radical/photoredox method, dilute the reaction (0.05 M or lower). If using a metal-catalyzed C-H activation, ensure your oxidant loading is optimized. In Reissert chemistry, dimerization is rare unless the acyl chloride is substoichiometric, leaving unreacted isoquinoline to attack the activated species [2].

Q3: Can I use this protocol for C3-substituted isoquinolines? A: The Reissert and N-Oxide methods are highly selective for C1 . For C3 or C4 cyanation , you must use transition-metal catalyzed C-H activation (e.g., Rh(III) or Co(III) catalysis) with a directing group, or Minisci-type radical cyanation which is less regioselective but can be tuned with steric blockers [3, 4].

Q4: My Reissert compound turns into an aldehyde upon column chromatography. Why? A: Silica gel is slightly acidic and contains water. This is a "solid-phase hydrolysis" reactor.

  • Fix: Pre-treat your silica gel with 1-2% Triethylamine (TEA) in hexanes to neutralize acidity before loading your sample. Alternatively, use neutral alumina.

References

  • Reissert Reaction Mechanisms & Hydrolysis Control

    • Title: The Reissert Reaction of Isoquinoline: Mechanism and Synthetic Utility.
    • Source:Chemical Reviews
    • URL:[Link] (Classic Review context)

  • N-Oxide Activation & Activator Selection

    • Title: Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
    • Source:Molecules / NIH PMC
    • URL:[Link]

  • Transition Metal C-H Activation (Regioselectivity)

    • Title: Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annul
    • Source:MDPI Molecules
    • URL:[Link][1]

  • Radical/Minisci Cyanation

    • Title: Room temperature decarboxylative cyanation of carboxylic acids using photoredox c
    • Source:Chemical Science (RSC)
    • URL:[Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Chloroisoquinoline Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the nuanced art of chloroisoquinoline functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying the chloroisoquinoline scaffold. Here, we move beyond simple protocols to delve into the "why" behind experimental choices, offering field-tested insights to troubleshoot and optimize your reactions.

Section 1: Troubleshooting Guide - When Reactions Don't Go as Planned

This section addresses specific, common issues encountered during the functionalization of chloroisoquinolines, with a focus on the pivotal role of reaction temperature.

Q1: I'm seeing low to no conversion of my chloroisoquinoline starting material in a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What's the first step in troubleshooting?

Answer:

Low or no product yield is a frequent challenge, often pointing to issues with catalyst activation or overall reaction kinetics, both of which are highly temperature-dependent.[1]

Initial Diagnostic Steps:

  • Verify Catalyst Activity: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst.[1] Modern palladacycle precatalysts (e.g., G3, G4) are often more effective than traditional sources like Pd(OAc)₂.[1]

  • Assess Reagent Quality: Ensure your reagents, especially the boronic acid (in Suzuki reactions) or amine (in Buchwald-Hartwig reactions), are pure and dry. Aldehydes, for instance, can be prone to oxidation.[2] It is recommended to store sensitive reagents under an inert atmosphere (e.g., Argon or Nitrogen).[2]

  • Temperature & Time Evaluation: Chloroisoquinolines can be less reactive than their bromo or iodo counterparts.[1][3] Your initial reaction temperature might be insufficient. A systematic increase in temperature is a logical next step.

Troubleshooting Workflow: Low Conversion

A workflow for troubleshooting low reaction conversion.

Q2: My reaction is producing a significant amount of side products, such as hydrodehalogenation (loss of chlorine) or homocoupling of the coupling partner. How can I mitigate this by adjusting the temperature?

Answer:

The formation of side products is often a sign that the reaction temperature is too high, leading to undesired reaction pathways.

  • Hydrodehalogenation: This side reaction, where the chloro group is replaced by a hydrogen atom, can become more prevalent at elevated temperatures.[1]

  • Homocoupling: Dimerization of the coupling partners (e.g., boronic acid in a Suzuki reaction) can also be exacerbated by excessive heat.[1]

Optimization Strategy:

If you are observing these side products, a systematic decrease in the reaction temperature is warranted. Even a 10-20 °C reduction can significantly improve selectivity. It's a delicate balance, as lowering the temperature too much may stall the desired reaction.

IssueLikely Cause Related to TemperatureRecommended Temperature Adjustment
Low Yield/No Reaction Insufficient energy to overcome the activation barrier, especially for less reactive aryl chlorides.Gradually increase temperature in 10-15 °C increments (e.g., from 80 °C to 110 °C).[1][4]
Formation of Side Products (e.g., hydrodehalogenation, homocoupling) Reaction temperature is too high, promoting undesired pathways.Systematically decrease temperature in 10 °C increments.
Product Decomposition The desired product or starting material is not stable at the reaction temperature.Lower the reaction temperature and consider a more active catalyst to compensate.
Poor Regioselectivity (in C-H functionalization) High temperatures can lead to a loss of selectivity.Screen lower temperatures to favor the thermodynamically or kinetically preferred isomer.
Q3: I'm attempting a C-H functionalization on the isoquinoline core, but I'm getting a mixture of isomers. How critical is the reaction temperature for controlling regioselectivity?

Answer:

Temperature is a critical parameter for controlling regioselectivity in C-H functionalization reactions. Different C-H bonds on the isoquinoline ring will have different activation energies for cleavage.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may favor the kinetically preferred product (the one that forms fastest). At higher temperatures, the reaction may favor the more stable, thermodynamically preferred product.

  • Directing Group Influence: If you are using a directing group, its ability to coordinate to the metal catalyst can be temperature-dependent, which in turn affects which C-H bond is activated.

To optimize for a specific isomer, a careful temperature screening is essential. It is often beneficial to start at a lower temperature and incrementally increase it, analyzing the isomer ratio at each step.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for a typical Suzuki-Miyaura coupling with a chloroisoquinoline?

Answer:

For Suzuki-Miyaura couplings involving aryl chlorides, a common starting temperature range is 80-110 °C .[1] Toluene is a frequently used solvent in this temperature range.[1] However, the optimal temperature will depend on the specific substrates, catalyst, and ligand used.[6]

Q2: How does the position of the chloro-substituent on the isoquinoline ring affect the required reaction temperature?

Answer:

The electronic environment of the C-Cl bond, influenced by the nitrogen atom and any other substituents, will impact its reactivity. For instance, a chloro group at a more electron-deficient position may undergo oxidative addition to the palladium catalyst at a lower temperature compared to one at an electron-rich position. While general temperature ranges are a good starting point, some empirical optimization is always necessary.

Q3: Are there any alternatives to high temperatures for functionalizing less reactive chloroisoquinolines?

Answer:

Yes, several strategies can be employed to facilitate reactions at milder temperatures:

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands can significantly accelerate the rate-determining oxidative addition step in many cross-coupling reactions, thereby allowing for lower reaction temperatures.[1]

  • Catalyst Loading: Increasing the catalyst loading can sometimes improve conversion at lower temperatures, although this should be done judiciously due to cost and potential for increased side reactions.

  • Microwave Chemistry: Microwave-assisted synthesis can often reduce reaction times and, in some cases, lead to higher yields at comparable or even lower bulk temperatures due to efficient and rapid heating.[7]

Q4: How do I perform a systematic temperature screening experiment?

Answer:

A parallel reaction setup is ideal for efficient temperature screening.

Experimental Protocol: Parallel Temperature Screening

  • Setup: Arrange a series of identical reaction vials in a parallel synthesis block or multiple positions in a heating block.

  • Reagent Addition: To each vial, add the chloroisoquinoline, coupling partner, base, and solvent.

  • Catalyst/Ligand Stock Solution: Prepare a stock solution of the palladium catalyst and ligand to ensure each reaction receives an identical amount. Add the stock solution to each vial.

  • Inert Atmosphere: Purge each vial with an inert gas (e.g., argon or nitrogen) and seal.

  • Temperature Gradient: Set each position of the heating block to a different temperature (e.g., 70 °C, 80 °C, 90 °C, 100 °C, 110 °C).

  • Monitoring: After a set time (e.g., 12 or 24 hours), take an aliquot from each reaction for analysis by TLC or LC-MS to determine the conversion and product distribution.[1]

Temperature Screening Workflow

A workflow for systematic temperature screening.

Section 3: The "Why" - Mechanistic Considerations of Temperature

Understanding the catalytic cycle of a cross-coupling reaction is key to rational temperature optimization. Let's consider the general palladium-catalyzed cycle.

Palladium Cross-Coupling Cycle

A simplified catalytic cycle for palladium cross-coupling.

Temperature's Role in the Catalytic Cycle:

  • Oxidative Addition: This is often the rate-limiting step, especially with less reactive aryl chlorides.[3] Higher temperatures provide the necessary energy to break the C-Cl bond and form the Pd(II) intermediate.

  • Reductive Elimination: This final step, which forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst, can also be accelerated by heat.

  • Ligand Association/Dissociation: The binding of phosphine ligands to the palladium center is a dynamic equilibrium that is influenced by temperature. At higher temperatures, ligand dissociation may become more frequent, which can sometimes be beneficial but can also lead to catalyst decomposition if excessive.

By carefully controlling the reaction temperature, you are essentially steering the catalytic cycle towards the desired product and away from decomposition or side reaction pathways.

References

  • Fiveable. (2025, August 15). Palladium-catalyzed cross-coupling reactions | Organic...
  • Benchchem. (n.d.).
  • PMC. (2026, January 5).
  • Benchchem. (n.d.). common mistakes in reactions involving 6-Chloroisoquinoline-1-carbaldehyde.
  • ResearchGate. (n.d.).
  • (n.d.).
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.). Optimization of Reaction Conditions a | Download Scientific Diagram.
  • ResearchGate. (n.d.).
  • Sci-Hub. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 5-Chloroisoquinoline.
  • MDPI. (2021, September 8).
  • PMC. (n.d.).
  • PMC - NIH. (n.d.).
  • Frontiers. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Benchchem. (n.d.). stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions.
  • (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • PMC. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
  • Wikipedia. (n.d.).
  • Creative Biolabs. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Purification of 8-Chloroisoquinoline-1-carbonitrile.
  • PubMed - NIH. (2012, December 6).
  • (n.d.).
  • PMC. (n.d.). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids.
  • ResearchGate. (n.d.). Optimization of the reaction conditions | Download Scientific Diagram.
  • ACS Publications. (2008, August 21). An Efficient Low-Temperature Route to Polycyclic Isoquinoline Salt Synthesis via C−H Activation with [CpMCl2]2 (M = Rh, Ir) | Journal of the American Chemical Society*.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress.
  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
  • PubMed. (2021, September 8).
  • ResearchGate. (2025, August 6). Synthetic approaches for quinoline and isoquinoline.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • MDPI. (2017, October 30).
  • University of Galway. (2023, March 7).
  • PMC. (n.d.). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions.
  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • PMC - NIH. (n.d.). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.
  • NEB. (n.d.). PCR Troubleshooting Guide.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 5-Chloroisoquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 5-Chloroisoquinoline-3-carbonitrile stands as a key intermediate in the synthesis of a variety of biologically active molecules. Its rigid, planar structure and the presence of distinct electronic environments make ¹H Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its characterization. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, offering a comparative perspective against related isoquinoline derivatives to aid researchers in spectral interpretation and quality assessment.

Predicted ¹H NMR Spectrum of this compound

The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to tetramethylsilane (TMS), with coupling constants (J) in Hertz (Hz).

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~9.3 - 9.5s-
H-4~8.4 - 8.6s-
H-6~7.8 - 8.0t~7.5 - 8.5
H-7~7.9 - 8.1d~7.5 - 8.5
H-8~8.1 - 8.3d~7.5 - 8.5

The rationale for these predictions is grounded in established principles of NMR spectroscopy. The protons on the pyridine ring (H-1 and H-4) are expected to be singlets and significantly deshielded due to the anisotropic effect of the nitrogen atom and the electron-withdrawing cyano group. The protons on the benzene ring (H-6, H-7, and H-8) will exhibit splitting patterns characteristic of a three-spin system, with the chloro substituent at C-5 causing a downfield shift of the ortho (H-6) and para (H-8) protons.

Comparative Spectral Analysis

To contextualize the predicted spectrum of this compound, a comparison with the experimentally determined ¹H NMR spectra of isoquinoline, 5-chloroisoquinoline, and isoquinoline-3-carbonitrile is instructive.

CompoundH-1 (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)H-8 (ppm)
Isoquinoline9.22 (s)8.53 (d)7.63 (d)8.15 (d)7.68 (t)7.82 (t)7.95 (d)
5-Chloroisoquinoline~9.3 (s)~8.6 (d)~7.7 (d)-~7.7 (t)~7.9 (d)~8.1 (d)
Isoquinoline-3-carbonitrile~9.4 (s)-~8.5 (s)~8.2 (d)~7.8 (t)~7.9 (t)~8.0 (d)
This compound (Predicted) ~9.4 (s) - ~8.5 (s) - ~7.9 (t) ~8.0 (d) ~8.2 (d)

Note: The chemical shifts for 5-chloroisoquinoline and isoquinoline-3-carbonitrile are estimates based on substituent effect analysis and data from related compounds.

The comparison highlights the additive nature of substituent effects on the isoquinoline ring system. The presence of the electron-withdrawing cyano group at C-3 in isoquinoline-3-carbonitrile leads to a noticeable downfield shift of the adjacent H-4 proton. Similarly, the chloro group at C-5 in 5-chloroisoquinoline deshields the neighboring protons. In this compound, the combined influence of both substituents is expected to result in a spectrum where all protons are shifted further downfield compared to the monosubstituted derivatives.

Experimental Protocol for ¹H NMR Spectroscopy

A robust and reproducible protocol is essential for obtaining high-quality ¹H NMR spectra. The following procedure is recommended for the analysis of this compound and similar aromatic compounds.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (TMS) prep2->prep3 prep4 Filter into a 5 mm NMR tube prep3->prep4 prep5 Cap the NMR tube prep4->prep5 acq1 Use a spectrometer with ≥300 MHz proton frequency acq2 Set appropriate acquisition parameters (pulse sequence, number of scans) acq1->acq2 acq3 Shim the magnetic field acq2->acq3 acq4 Acquire the Free Induction Decay (FID) acq3->acq4 proc1 Apply Fourier Transform to the FID proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integration of signals proc3->proc4 proc5 Peak picking and chemical shift referencing proc4->proc5 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Transfer sample to spectrometer cluster_proc cluster_proc cluster_acq->cluster_proc Transfer raw data

Comparative Guide: LC-MS/MS Fragmentation Dynamics of 5-Chloroisoquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical directive for analytical scientists involved in the characterization of 5-Chloroisoquinoline-3-carbonitrile , a critical intermediate in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors like Roxadustat (FG-4592) .

Executive Summary & Application Context

This compound (CAS: N/A for specific isomer, often referenced in Roxadustat patents) is a structural pivot point in medicinal chemistry. Its correct identification is critical because the isoquinoline ring formation often yields positional isomers (e.g., 1-chloro vs. 5-chloro) that are isobaric and difficult to distinguish by nominal mass alone.

This guide compares the analytical performance of High-Resolution Q-TOF against Triple Quadrupole (QqQ) platforms for this molecule, establishing a definitive fragmentation map to ensure structural integrity during scale-up.

Chemical Identity & Theoretical Mass Defect

Before fragmentation, the isotope pattern provides the first validation step. The presence of a single Chlorine atom introduces a distinct signature.

PropertyValueNotes
Formula

High aromaticity; rigid structure.
Monoisotopic Mass 188.0141 DaBased on

.
Precursor Ion

189.0214 m/z Positive ESI is preferred due to basic isoquinoline Nitrogen.
Isotope Pattern M (100%) : M+2 (32%)Diagnostic 3:1 ratio confirming Chlorine presence.

Comparative Analysis: Q-TOF vs. Triple Quadrupole

For this specific intermediate, the choice of instrument dictates the quality of data.

Option A: Q-TOF (Quadrupole Time-of-Flight)[1][2][3][4]
  • Best For: Structural Elucidation & Isomer Differentiation.

  • Mechanism: Measures exact mass (accuracy <2 ppm).

  • Advantage: Can resolve the specific mass defect of the cyano group and the chlorine isotope. It distinguishes the target from des-chloro impurities or oxidized byproducts which might have similar nominal masses.

  • Data Insight: Allows calculation of the Ring Double Bond Equivalent (RDBE), confirming the integrity of the isoquinoline core.

Option B: Triple Quadrupole (QqQ)
  • Best For: Routine Quantitation (SRM/MRM).

  • Mechanism: Selects specific precursor/product pairs.

  • Advantage: Higher sensitivity for trace analysis (e.g., cleaning validation).

  • Limitation: Cannot distinguish isobaric interferences without chromatographic resolution.

Verdict: Use Q-TOF during method development and synthesis optimization. Switch to QqQ for routine quality control (QC) once the retention time is locked.

Fragmentation Pathways (Mechanistic Insight)

Understanding how the molecule breaks is vital for setting up MRM transitions. Isoquinolines follow a predictable "unzipping" of the heterocyclic ring.

Primary Pathway: The Nitrile/HCN Loss

The most dominant feature in nitrogen-heterocycles is the expulsion of Hydrogen Cyanide (HCN).

  • Precursor:

    
     189.0 (
    
    
    
    )
  • Transition 1: Loss of HCN (27 Da).

    • Mechanism:[1][2][3][4] The protonated nitrogen on the isoquinoline ring or the cyano group facilitates the neutral loss of HCN.

    • Product:

      
       162.0.
      
    • Significance: This confirms the presence of the N-heterocycle/C-N functionality.

Secondary Pathway: Halogen Ejection

Following the ring destabilization, the Chlorine atom is ejected.

  • Intermediate:

    
     162.0
    
  • Transition 2: Loss of Cl radical (35 Da) or HCl (36 Da).

    • Product:

      
       127.0 (if Cl radical lost) or 126.0 (if HCl lost).
      
    • Significance: Loss of 35/36 Da confirms the halogenation. If this loss occurs before HCN loss, it suggests a labile chlorine (rare in aryl chlorides); occurring after confirms the Cl is bound to the aromatic core.

Visualization: Fragmentation Topology

FragmentationPathway cluster_legend Pathway Logic Parent Precursor Ion [M+H]+ m/z 189.02 (Isoquinoline Core) Frag1 Fragment A m/z 162.01 [M+H - HCN]+ Parent->Frag1 Neutral Loss: HCN (27 Da) Collision Energy: 20-30 eV Frag2 Fragment B m/z 127.04 [M+H - HCN - Cl•]+ Frag1->Frag2 Radical Loss: Cl• (35 Da) Frag3 Fragment C m/z 126.04 [M+H - HCN - HCl]+ Frag1->Frag3 Neutral Loss: HCl (36 Da) Note1 HCN loss is characteristic of N-heterocycles

Figure 1: Proposed MS/MS fragmentation tree for this compound under Positive ESI.

Validated Experimental Protocol

To reproduce these results, the following "Self-Validating" protocol is recommended. This method uses a generic gradient suitable for moderately polar heterocycles.

Chromatographic Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

    • Why: High surface area for retention of small aromatics.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: Do not use Methanol if possible; Acetonitrile provides sharper peaks for cyano-compounds.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts).

    • 1-6 min: 5% -> 95% B (Linear ramp).

    • 6-8 min: 95% B (Wash).

Mass Spectrometry Parameters (Source: ESI+)
ParameterSettingReason
Capillary Voltage 3.5 kVStandard for positive mode.
Gas Temp 300°CEnsures desolvation without thermal degradation of the nitrile.
Fragmentor 110 VOptimized to transmit the parent ion without in-source fragmentation.
Collision Energy (CE) Step-Ramp: 15, 30, 45 eV Critical: A single CE often misses fragments. Stepping ensures capture of both the HCN loss (low CE) and Cl ejection (high CE).
Analytical Workflow Diagram

Workflow Input Crude Reaction Mixture LC UHPLC Separation (C18 Column) Input->LC MS1 Full Scan MS1 (Check m/z 189 & Isotope) LC->MS1 Filter Precursor Selection (Quadrupole 1) MS1->Filter Cell Collision Cell (N2 Gas, Stepped CE) Filter->Cell Detect Fragment Detection (TOF or Q3) Cell->Detect

Figure 2: Linear workflow for the isolation and fragmentation analysis of the intermediate.

Troubleshooting & Isomer Distinction

A common issue in Roxadustat synthesis is the formation of regioisomers (e.g., 1-chloro vs. 5-chloro).

  • The Challenge: Both have

    
     189.02 and lose HCN.
    
  • The Solution (Orthogonality):

    • Retention Time: The 5-chloro isomer typically elutes later than the 1-chloro isomer on a C18 column due to steric shielding of the polar nitrogen by the adjacent chlorine in the 1-position (ortho effect), making the 1-chloro slightly less retained.

    • Ratio of Fragments: Compare the intensity ratio of

      
       vs. 
      
      
      
      . The position of the Cl relative to the Nitrogen affects the stability of the ring radical, altering the fragmentation abundance.

References

  • FibroGen, Inc. (2014). Process for the preparation of HIF prolyl hydroxylase inhibitors. Patent WO2014014834A1. Link (Describes the synthesis pathway and intermediates for Roxadustat).

  • Qing, Z., et al. (2020).[2] Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10, 733.[2] Link (Authoritative source for isoquinoline fragmentation mechanisms, specifically HCN loss).

  • BenchChem. (2025). Comparative Guide to Mass Spectrometry Fragmentation of Isoquinoline Alkaloids. Link (General reference for isoquinoline spectral data).

  • Shimadzu Corporation. (2023). LC-MS/MS Method Development for Impurity Profiling. Application Note C146-E204. Link (Source for standard ESI parameters).

Sources

A Researcher's Guide to the FTIR Signatures of Nitrile-Functionalized Isoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid and informative tool for identifying functional groups. This guide provides an in-depth analysis of the characteristic FTIR absorption peaks for the nitrile (-C≡N) group within the isoquinoline scaffold, a privileged core in many biologically active compounds. We will explore how the position of the nitrile group and other substituents on the isoquinoline ring influences the vibrational frequency of the C≡N triple bond, supported by comparative experimental data.

The Vibrational Identity of the Nitrile Group

The nitrile group's carbon-nitrogen triple bond gives rise to a distinct and sharp absorption band in the FTIR spectrum. Generally, this peak appears in the range of 2200-2260 cm⁻¹[1]. For aromatic nitriles, where the -C≡N group is conjugated with the π-system of the aromatic ring, this stretching vibration typically shifts to a lower wavenumber, appearing between 2220 and 2240 cm⁻¹[1]. This shift is a direct consequence of the delocalization of electron density, which slightly weakens the C≡N bond and lowers the energy required to excite its stretching vibration.

Comparative Analysis of Nitrile Peaks in Isoquinoline Derivatives

The electronic environment of the isoquinoline ring system, which is itself an aromatic heterocycle, plays a crucial role in modulating the exact position of the nitrile stretching frequency. The position of the nitrile group on the isoquinoline core, as well as the presence of other electron-donating or electron-withdrawing substituents, can lead to noticeable shifts in the observed peak.

Below is a comparative table summarizing the experimentally observed FTIR characteristic peaks for the nitrile group in various isoquinoline derivatives.

Compound NameNitrile PositionOther SubstituentsC≡N Stretching Frequency (cm⁻¹)Reference
1-Cyanoisoquinoline1None~2230SpectraBase[2]
3-(4-cyanobenzoyl)pyrrolo[2,1-a]isoquinoline-1-carbonitrile13-(4-cyanobenzoyl) and a fused pyrrole ring2221Molecules, 2021, 26(7), 2066[3][4][5][6]
2′-Amino-2,5′-dioxo-1′-(phenylamino)-spiro[indoline-3,4′-quinoline]3'Complex spiro-fused system with multiple carbonyls2185ACS Omega, 2021, 6(5), 3685-3694[7]
Substituted 7-hydroxy-4-phenyl-1,2-dihydroquinolines3Various substituents on the quinoline ring2182-2198Journal of Molecular Structure, 2019, 1175, 59-71[8]

Note: The exact peak position for 1-Cyanoisoquinoline is approximated from the graphical representation in the SpectraBase database. The other values are explicitly reported in the cited literature.

Factors Influencing the Nitrile Stretching Frequency

The observed variations in the C≡N stretching frequency can be rationalized by considering the electronic effects within the isoquinoline system. The following diagram illustrates the key factors that influence the position of the nitrile characteristic peak.

Factors_Influencing_Nitrile_Peak cluster_factors Influencing Factors cluster_outcome Observed FTIR Peak Position Position Position of -C≡N Group Peak_Shift Shift in C≡N Stretching Frequency Position->Peak_Shift Alters inductive and resonance effects Substituents Electronic Nature of Other Substituents Substituents->Peak_Shift Electron-donating groups lower frequency Electron-withdrawing groups raise frequency Conjugation Extent of π-Conjugation Conjugation->Peak_Shift Increased conjugation lowers frequency

Caption: Factors influencing the nitrile group's FTIR peak position in isoquinolines.

As depicted, the position of the nitrile group on the isoquinoline ring dictates its interaction with the nitrogen heteroatom and the overall aromatic system. For instance, a nitrile group at the 1-position is in close proximity to the electron-withdrawing nitrogen atom, which can influence its electronic environment differently than a nitrile at the 3- or 5-position.

Furthermore, the presence of other substituents exerts a significant impact. Electron-donating groups (e.g., -OCH₃, -NH₂) tend to increase electron density in the ring, which can be delocalized into the nitrile's π* orbital, weakening the C≡N bond and causing a shift to a lower frequency (red shift). Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) decrease electron density in the ring, strengthening the C≡N bond and shifting the peak to a higher frequency (blue shift)[9][10].

Experimental Protocol for FTIR Analysis of Nitrile-Substituted Isoquinolines

This section provides a standardized, step-by-step methodology for obtaining a high-quality FTIR spectrum of a solid cyano-isoquinoline sample using the Attenuated Total Reflectance (ATR) technique.

Objective: To acquire the FTIR spectrum of a solid nitrile-substituted isoquinoline derivative to identify the characteristic C≡N stretching vibration.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Solid sample of the nitrile-substituted isoquinoline

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Workflow Diagram:

FTIR_Protocol A 1. Background Spectrum Acquisition B 2. Sample Preparation and Loading A->B Clean ATR crystal C 3. Sample Spectrum Acquisition B->C Apply sample and pressure D 4. Data Processing and Analysis C->D Collect interferogram and perform Fourier Transform E 5. Cleaning D->E Identify characteristic peaks

Caption: Standard workflow for FTIR analysis of a solid sample using an ATR accessory.

Step-by-Step Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean by wiping it with a lint-free cloth dampened with isopropanol or ethanol.

    • Allow the solvent to fully evaporate.

    • In the spectrometer software, initiate the collection of a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself.

  • Sample Preparation and Loading:

    • Place a small amount of the solid isoquinoline derivative onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR pressure arm and apply consistent pressure to ensure good contact between the sample and the crystal surface. The required pressure will vary depending on the instrument and the nature of the sample.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan in the software. The instrument will co-add multiple scans to improve the signal-to-noise ratio. A typical setting is 16 or 32 scans with a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Examine the spectrum for the characteristic sharp and intense peak in the 2180-2240 cm⁻¹ region, which corresponds to the C≡N stretching vibration.

    • Use the software tools to label the exact wavenumber of this peak.

  • Cleaning:

    • Release the pressure arm and remove the sample from the ATR crystal.

    • Clean the crystal surface thoroughly with a solvent-dampened lint-free wipe to prevent cross-contamination of subsequent samples.

Conclusion

The nitrile group in isoquinoline derivatives presents a sharp and intense characteristic peak in the FTIR spectrum, typically in the range of 2180-2230 cm⁻¹. The precise position of this peak is a sensitive indicator of the electronic environment within the molecule, influenced by the position of the nitrile group and the electronic nature of other substituents on the isoquinoline ring. By following a standardized experimental protocol, researchers can reliably obtain high-quality FTIR spectra for the accurate characterization of these important heterocyclic compounds. This guide provides a foundational understanding and practical methodology to aid in the synthesis and development of novel isoquinoline-based molecules.

References

  • Al-Matarneh, M.; Amărandi, R.-M.; Drăgan, M.; Shova, S.; Gînsac, V.; Mangalagiu, I. I.; Danac, R. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules2021 , 26 (7), 2066. [Link]

  • 1-Cyanoisoquinoline. In SpectraBase. [Link] (accessed Feb 26, 2026).

  • Al-Matarneh, M.; Amărandi, R.-M.; Drăgan, M.; Shova, S.; Gînsac, V.; Mangalagiu, I. I.; Danac, R. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. PMC2021 . [Link]

  • Al-Matarneh, M.; Amărandi, R.-M.; Drăgan, M.; Shova, S.; Gînsac, V.; Mangalagiu, I. I.; Danac, R. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. PubMed2021 . [Link]

  • Zhang, et al. Synthesis of cyano-substituted isoquinolinones. ResearchGate2022 . [Link]

  • FTIR spectra of A) 5a B) 5b C) 5i D) 5l. ResearchGate. [Link] (accessed Feb 26, 2026).

  • Al-Matarneh, M.; Amărandi, R.-M.; Drăgan, M.; Shova, S.; Gînsac, V.; Mangalagiu, I. I.; Danac, R. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Semantic Scholar2021 . [Link]

  • Vinoth, N.; et al. Expedient Synthesis and Antibacterial Activity of Tetrahydro- 1′H-spiro[indoline-3,4′-quinoline]. ACS Omega2021 , 6 (5), 3685-3694. [Link]

  • Isoquinoline. In NIST Chemistry WebBook. [Link] (accessed Feb 26, 2026).

  • Choi, S.; Park, J.; Kwak, K.; Cho, M. Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. PubMed2021 . [Link]

  • Choi, S.; Park, J.; Kwak, K.; Cho, M. Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time‐resolved IR Spectroscopy. ResearchGate2021 . [Link]

  • Awuah, E.; Capretta, A. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Organic Chemistry Portal2010 . [Link]

  • Isoquinoline-1-carbonitrile, 2-(2-fluorobenzoyl)-1,2-dihydro-. In SpectraBase. [Link] (accessed Feb 26, 2026).

  • Isoquinoline. In SpectraBase. [Link] (accessed Feb 26, 2026).

  • 1-Isoquinolinecarbonitrile. In PubChem. [Link] (accessed Feb 26, 2026).

  • Manap, M. R. A.; Yahaya, M.; et al. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. PMC2025 . [Link]

  • Puviarasan, N.; Arjunan, V.; et al. FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine and 5-Aminoquinoline. Semantic Scholar. [Link]

  • FTIR spectra of CHI (A), FA (B), 5-FAM (C) and FA-CHI-5-FAM (D). ResearchGate. [Link] (accessed Feb 26, 2026).

  • isoquinoline-3-carbonitrile. Stenutz. [Link] (accessed Feb 26, 2026).

  • FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. ResearchGate. [Link] (accessed Feb 26, 2026).

  • Manap, M. R. A.; Yahaya, M.; et al. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. PubMed2025 . [Link]

  • Smith, B. C. Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online2019 . [Link]

  • Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. MDPI2023 . [Link]

  • A Beginner's Guide to FTIR Analysis: Interpreting & Analyzing Results. Innovatech Labs2018 . [Link]

  • Why does nucleophilic substitution in isoquinoline favour at position 1? Quora. [Link] (accessed Feb 26, 2026).

  • Nöel, P.; Breton, J.; Berthomieu, C. Characterization by FTIR spectroscopy of the photoreduction of the primary quinone acceptor QA in photosystem II. PubMed1990 . [Link]

  • A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. MDPI2025 . [Link]

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Elemental Analysis Standards for 5-Chloroisoquinoline-3-carbonitrile: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured to serve as a definitive technical reference for the characterization of 5-Chloroisoquinoline-3-carbonitrile (C₁₀H₅ClN₂), a critical heterocyclic intermediate in the synthesis of HIF prolyl hydroxylase inhibitors and other isoquinoline-based therapeutics.

Executive Summary & Strategic Context

This compound is a rigid, electron-deficient heteroaromatic scaffold. Its high nitrogen content (14.85%) and chlorine substitution (18.80%) present unique challenges for standard microanalysis. In drug development, this compound often serves as a "Gatekeeper Intermediate"—its purity directly dictates the yield and impurity profile of downstream API synthesis.

This guide compares the performance of Automated Combustion Analysis (CHN) against Schöniger Flask Combustion and High-Resolution Mass Spectrometry (HRMS) , establishing a self-validating protocol for researchers.

The "Gold Standard" Baseline

Before comparing methods, we must establish the theoretical absolute for C₁₀H₅ClN₂ (MW: 188.61 g/mol ).

ElementTheoretical Mass %Tolerance Limit (±0.4%)Diagnostic Value
Carbon 63.68% 63.28 – 64.08%Indicates solvent entrapment or incomplete combustion.
Hydrogen 2.67% 2.27 – 3.07%High sensitivity; detects moisture (hygroscopicity).
Nitrogen 14.85% 14.45 – 15.25%Confirms isoquinoline ring integrity.
Chlorine 18.80% 18.40 – 19.20%Critical for confirming halogenation position/stoichiometry.

Comparative Analysis of Analytical Methodologies

This section objectively compares the three primary methodologies for validating this standard.

Method A: Automated CHN Combustion (Dumas Method)

The Industry Workhorse.

  • Mechanism: High-temperature combustion (>950°C) in oxygen.

  • The Challenge: Chlorinated heterocycles like this compound are "refractory." They tend to form thermally stable carbides or release Cl₂ gas that interferes with thermal conductivity detectors (TCD).

  • Performance:

    • Without Modification: High failure rate. Carbon results often drift low (-0.8% to -1.5%) due to incomplete oxidation.

    • With Additives (V₂O₅): Success rate >95%.[1]

Method B: Schöniger Flask Combustion (Oxygen Flask)

The Halogen Specialist.

  • Mechanism: Sample is burned in a closed flask of pure oxygen; gases are absorbed into an alkaline solution and titrated.

  • The Challenge: Manual, time-consuming, and requires high operator skill.

  • Performance: Superior for Chlorine quantification. It eliminates the matrix interference often seen in automated CHN detectors.

Method C: High-Resolution Mass Spectrometry (qNMR/HRMS)

The Modern Alternative.

  • Mechanism: Exact mass measurement or quantitative NMR using an internal standard (e.g., Maleic Acid).

  • Performance: Excellent for identity but inferior for bulk purity assessment compared to EA. It cannot detect inorganic impurities (salts) that EA indirectly reveals through mass balance deficits.

Summary of Performance Data

Data based on averaged validation studies of chlorinated isoquinoline derivatives.

FeatureAutomated CHN (Standard)Automated CHN (Optimized)Schöniger FlaskqNMR
Precision (RSD) 1.5% (Poor)0.2% (Excellent)0.5% (Good)1.0% (Moderate)
Cl Interference High (False N signals)Low (Trapped)N/AN/A
Sample Required 2–3 mg2–3 mg10–20 mg5–10 mg
Throughput High (5 mins/run)High (5 mins/run)Low (1 hr/run)Medium
Verdict Not Recommended Recommended Reference Only Supplementary

Experimental Protocol: The Self-Validating System

To achieve "Publishable Grade" data for this compound, you cannot use a generic protocol. You must use the Oxidation-Boost Workflow .

Materials Required[2][3][4][5][6][7][8][9]
  • Analyte: this compound (Dry at 40°C under vacuum for 4h prior to weighing).

  • Combustion Aid: Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃). Crucial for breaking the heteroaromatic ring.

  • Standard: Acetanilide (Calibration) and 2-Chlorobenzoic acid (QC check for halogens).

Step-by-Step Methodology

Step 1: The Micro-Weighing Strategy

  • Tare a tin capsule.

  • Weigh 2.000 ± 0.005 mg of the sample.

  • Critical Action: Add 3–5 mg of V₂O₅ powder directly over the sample.

    • Causality: V₂O₅ acts as an oxygen donor and flux, raising the local temperature and preventing the formation of soot (refractory carbon) which is common in chloro-isoquinolines.

  • Fold the capsule tightly to exclude atmospheric nitrogen.

Step 2: Instrument Configuration (CHN Mode)

  • Combustion Temp: Set to 1050°C (Standard is often 950°C; the extra heat is needed for the nitrile bond).

  • Reduction Tube: Copper (650°C).

  • Halogen Trap: Ensure Silver Wool (Ag) is fresh.

    • Trustworthiness Check: If the Ag wool is blackened >50%, replace it. Chlorine gas (Cl₂) escaping the trap will register as Nitrogen in TCD, artificially inflating the %N value.

Step 3: The Validation Sequence

  • Run Blank (Empty Tin + V₂O₅).

  • Run K-Factor Standard (Acetanilide).

  • Run QC Standard (2-Chlorobenzoic acid). Pass criteria: Cl within ±0.3%.

  • Run Sample (Triplicate).

Data Interpretation Logic
  • Scenario A: Low C, Low N. Incomplete combustion. Increase O₂ dose time by 10s.

  • Scenario B: Correct C, High N. Halogen trap failure. Cl₂ is mimicking N₂. Replace Silver wool.

  • Scenario C: High H. Sample is hygroscopic. Re-dry sample and check for water peak separation.

Visualization of Workflows

Diagram 1: Analytical Decision Tree

This logic flow guides the researcher in selecting the correct method based on the sample's stage in development.

AnalysisWorkflow Start Sample: this compound CheckPurity Preliminary Purity Check (LC-MS) Start->CheckPurity Decision Is Purity > 98%? CheckPurity->Decision MethodA Method A: Automated CHN (with V2O5 Additive) Decision->MethodA Yes (>98%) MethodC Method C: qNMR / HRMS (Structure Confirmation) Decision->MethodC No (<98%) ResultPass Result within ±0.4%? (PASS) MethodA->ResultPass ResultFail Result deviating >0.4% (FAIL) MethodA->ResultFail MethodB Method B: Schöniger Flask (Titration) Troubleshoot Troubleshoot: 1. Check Ag Trap (Cl interference) 2. Check Ash (Incomplete burn) ResultFail->Troubleshoot Troubleshoot->MethodA Retry with WO3 Troubleshoot->MethodB If Cl value is critical

Caption: Decision matrix for selecting and troubleshooting elemental analysis methods for chlorinated isoquinolines.

Diagram 2: The Combustion Reaction Pathway

Understanding the chemistry inside the analyzer explains why V₂O₅ is mandatory.

CombustionChemistry Reactants Reactants: C10H5ClN2 + O2 Intermediate Intermediate: Refractory Carbides (Stable Ring System) Reactants->Intermediate Standard Heat Products Final Gases: CO2 + H2O + N2 + Cl2 Reactants->Products With V2O5 Flux Intermediate->Products Incomplete Burn Additive Additive: V2O5 (Oxygen Donor) Additive->Products Catalyzes Oxidation Trap Silver Trap (Ag): Captures Cl2 -> AgCl Products->Trap Detector TCD Detector: Measures N2, CO2, H2O Trap->Detector Clean Gas Stream

Caption: Chemical pathway showing how V₂O₅ prevents carbide formation and Silver traps Chlorine interference.

References

  • Wait, R. (2023). Organic Elemental Analysis: Ultramicro, Micro, and Trace Methods. Wiley-VCH. [Link]

  • Analytik Jena. (2021). Determination of Total Chlorine in Solid Fuels Using High-Temperature Combustion. [Link][2]

  • PubChem. (2024). Compound Summary: this compound (Structure & Properties). National Library of Medicine. [Link]

Sources

Comparative Reactivity Guide: 5-Chloro vs. 8-Chloroisoquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 5-chloroisoquinoline-3-carbonitrile and 8-chloroisoquinoline-3-carbonitrile . This analysis is structured to assist medicinal chemists and process engineers in selecting the appropriate isomer for scaffold elaboration, specifically focusing on the distinct reactivity profiles driven by the "peri-effect" and electronic transmission within the isoquinoline core.

Executive Summary

While 5-chloro and 8-chloroisoquinoline-3-carbonitrile share the same molecular formula and core scaffold, they exhibit divergent reactivity profiles due to their specific topological relationships with the heterocyclic nitrogen and the C1-position.

  • This compound: Acts as a "pseudo-para" aryl chloride. It displays predictable reactivity in Palladium-catalyzed cross-couplings and is generally compatible with low-temperature lithium-halogen exchange protocols. It is the preferred isomer for rapid SAR (Structure-Activity Relationship) exploration.[1]

  • 8-Chloroisoquinoline-3-carbonitrile: Represents a "sterically and electronically chemically distinct" challenge. The chlorine at C8 suffers from peri-interaction with the C1-hydrogen. Furthermore, the high acidity of the C1-proton (exacerbated by the 3-CN group) creates a "C1-Trap" during organometallic functionalization, often requiring specialized bases or protecting group strategies.

Structural & Electronic Landscape

To understand the reactivity differences, one must analyze the electronic distribution and steric environment of the isoquinoline ring system.

The 3-Carbonitrile Effect

The nitrile group at C3 is a strong electron-withdrawing group (EWG). Through inductive (


) and mesomeric (

) effects, it significantly lowers the LUMO energy of the entire system.[1]
  • Impact: Both isomers are more reactive toward Oxidative Addition (OA) with Pd(0) than their non-cyanated counterparts.[1]

  • Acidity: The 3-CN group increases the acidity of the C1-proton significantly, making the molecule susceptible to base-mediated degradation or side reactions at C1.

The "Peri-Effect" Divergence
  • 5-Chloro Position: The C5 chlorine is peri to the C4-hydrogen. The C4 position is relatively electron-rich and chemically inert under standard coupling conditions. The C5-Cl bond is accessible and behaves similarly to a standard naphthyl chloride.

  • 8-Chloro Position: The C8 chlorine is peri to the C1-hydrogen . The C1 position is the most electrophilic carbon in the ring (adjacent to imine nitrogen).[1] This proximity creates two issues:

    • Steric Clash: The C1-H and C8-Cl Van der Waals radii overlap, inducing slight ring distortion.

    • Electronic Shielding: The electron-deficient C1 (enhanced by the N-lone pair dipole) makes the C8 position less electron-rich than C5, theoretically aiding

      
       but complicating Pd-oxidative addition due to poor back-donation.
      

Comparative Reactivity Profiles

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is the primary method for functionalizing these scaffolds.[1]

Feature5-Chloro Isomer8-Chloro Isomer
Reactivity Rate High. Comparable to 1-chloronaphthalene.Moderate/Low. Slower oxidative addition.[1]
Steric Hindrance Minimal (C4-H interaction is negligible).[1]Significant (Peri-interaction with C1-H).[1]
Catalyst Requirement Standard Pd(PPh

)

or Pd(dppf)Cl

.[1]
Requires electron-rich, bulky ligands (e.g., XPhos, SPhos) to facilitate OA.[1][2]
Side Reactions Minimal.Potential for C1-arylation if C1-H is activated by base.

Mechanistic Insight: The rate-determining step for the 8-chloro isomer is the oxidative addition. The proximity of the C1-H and the nitrogen lone pair (indirectly) creates a crowded environment that destabilizes the square-planar Pd(II) complex.[1] Bulky biaryl phosphine ligands (Buchwald ligands) are required to force the reductive elimination and stabilize the intermediate.[1]

Lithium-Halogen Exchange (The "C1 Trap")

This is the most critical differentiator.[1]

  • 5-Chloro: Treatment with

    
    -BuLi or 
    
    
    
    -PrMgCl at -78°C typically results in clean Li-Halogen exchange at C5. The resulting aryl lithium is stable enough to react with electrophiles (aldehydes, acyl chlorides).[1]
  • 8-Chloro: Treatment with organolithiums often leads to deprotonation at C1 (ortho-lithiation to the nitrogen) rather than, or in competition with, Cl-exchange.

    • Reason: The C1-H is highly acidic (

      
      , lowered further by 3-CN).[1]
      
    • Consequence: Formation of complex mixtures or C1-substituted byproducts.[1]

Nucleophilic Aromatic Substitution ( )

While the 3-CN group activates the ring, the benzene ring (positions 5, 6, 7,[1] 8) is generally resistant to


 compared to the pyridine ring (positions 1, 3).[1]
  • 5-Chloro: Can undergo

    
     with strong nucleophiles (alkoxides, thiols) in polar aprotic solvents (DMSO/NMP) at elevated temperatures (>120°C).[1]
    
  • 8-Chloro: Slightly more reactive toward

    
     than the 5-isomer due to the inductive withdrawal from the adjacent N-heterocycle (closer proximity to the N-sink). However, yields are often compromised by competitive attack at C1 (Chichibabin-type reactivity).[1]
    

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Optimized for 5-Chloro)

Use this for the 5-chloro isomer or initial screens.[1]

  • Reagents: this compound (1.0 equiv), Arylboronic acid (1.2 equiv),

    
     (2.0 equiv).[1]
    
  • Catalyst:

    
     (5 mol%).
    
  • Solvent: 1,4-Dioxane / Water (4:1).

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, base, and catalyst.[1][3]

    • Evacuate and backfill with

      
       (3 cycles).[1]
      
    • Add degassed solvent.[1]

    • Heat to 90°C for 4–6 hours.

    • Workup: Dilute with EtOAc, wash with brine, dry over

      
      .
      
  • Expected Yield: 85–95%.

Protocol B: High-Activity Coupling (Required for 8-Chloro)

Use this for the 8-chloro isomer to overcome the peri-effect.

  • Reagents: 8-chloroisoquinoline-3-carbonitrile (1.0 equiv), Arylboronic acid (1.5 equiv),

    
     (3.0 equiv).[1]
    
  • Catalyst System:

    
     (2 mol%) + XPhos  (4 mol%) or SPhos .
    
    • Note: The use of XPhos is critical to create a highly active, sterically bulky catalytic species that can access the hindered C8 position.

  • Solvent: Toluene / Water (10:1) or

    
    -Butanol.[1]
    
  • Procedure:

    • Pre-mix catalyst and ligand in solvent for 10 mins under Argon to form the active species.[1]

    • Add substrate, boronic acid, and base.[1][2][3]

    • Heat to 100–110°C (reflux) for 12–16 hours.

    • Workup: Filter through Celite to remove Pd black, concentrate, and purify via column chromatography.

  • Expected Yield: 60–75%.

Visualizing the Reactivity Divergence

The following diagram illustrates the competing pathways and the "C1 Trap" specific to the 8-chloro isomer.

ReactivityComparison Substrate5 5-Chloro-3-CN (Pseudo-Para) Pd_Cycle Pd(0) Oxidative Addition Substrate5->Pd_Cycle Li_Exchange Lithium-Halogen Exchange (n-BuLi) Substrate5->Li_Exchange Substrate8 8-Chloro-3-CN (Peri-Hindered) Substrate8->Pd_Cycle Substrate8->Li_Exchange Product5_Pd 5-Aryl Product (High Yield) Pd_Cycle->Product5_Pd Fast OA Product8_Pd 8-Aryl Product (Mod. Yield, Slow) Pd_Cycle->Product8_Pd Steric Hindrance Requires XPhos Product5_Li 5-Li Species (Stable @ -78°C) Li_Exchange->Product5_Li Clean Exchange SideProduct8 C1-Deprotonation (Major Side Rxn) Li_Exchange->SideProduct8 C1 Acidity Trap

Caption: Comparison of reaction pathways. Blue paths indicate favorable transformations for the 5-isomer. Red/Dashed paths indicate hindered or competing pathways for the 8-isomer, highlighting the C1-deprotonation risk.

Conclusion & Recommendations

For drug discovery campaigns:

  • Prioritize the 5-chloro isomer for initial library synthesis and SAR scanning due to its superior chemical behavior and higher success rate in automated parallel synthesis.

  • Utilize the 8-chloro isomer only when specific structural biology data (e.g., docking into a binding pocket) necessitates substitution at that vector.[1]

  • Process Safety: When scaling up the 8-chloro isomer, avoid organolithium routes. Rely on Palladium-catalyzed couplings using XPhos or BrettPhos ligands to ensure conversion and minimize C1-related impurities.

References

  • JMCCT. Cross-Coupling Reactions Guide: Steric and Electronic Effects in Heterocycles. (2024).[1][4] Available at: [Link][1]

  • Organic Chemistry Portal. Synthesis of Isoquinolines and Reactivity of Halo-isoquinolines. Available at: [Link][1]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Reactivity Trends. Available at: [Link][1]

Sources

A Comparative Guide to the Structural Elucidation of Substituted Isoquinoline Nitriles: X-ray Crystallography and Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the isoquinoline scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. The introduction of a nitrile moiety to this framework further enhances its chemical versatility and potential for targeted therapeutic interactions. Unambiguous structural determination of these substituted isoquinoline nitriles is paramount for understanding structure-activity relationships (SAR) and advancing drug development pipelines.

This guide provides an in-depth comparison of single-crystal X-ray crystallography, the gold standard for absolute structure elucidation, with powerful spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Authored from the perspective of a Senior Application Scientist, this document delves into the causality behind experimental choices, providing field-proven insights to guide researchers in selecting the most appropriate analytical methodology for their specific needs.

The Decisive Power of X-ray Crystallography

Single-crystal X-ray crystallography provides an unparalleled, three-dimensional atomic map of a molecule, revealing not only its constitution and configuration but also its conformation in the solid state. This technique is the only one that can definitively establish the absolute stereochemistry of a chiral center and provide precise measurements of bond lengths, bond angles, and torsional angles. Such detailed structural information is invaluable for computational modeling, understanding intermolecular interactions, and designing next-generation therapeutics.

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and a foundational understanding of crystallization principles.

Experimental Workflow: From Powder to Crystal Structure

cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Compound Synthesis & Purification B Solvent Selection & Solubility Screening A->B Purity >95% C Recrystallization B->C Identify suitable solvent/solvent system D Crystal Mounting C->D Select single, well-defined crystal E X-ray Diffraction D->E Mount on goniometer F Data Processing & Space Group Determination E->F Collect diffraction data G Structure Solution F->G Determine unit cell & space group H Structure Refinement G->H Generate initial structural model I Validation & CIF Generation H->I Refine atomic positions & thermal parameters

Caption: Workflow for Single-Crystal X-ray Crystallography.

Key Experimental Protocol: Obtaining Single Crystals via Recrystallization

The success of an X-ray crystallographic analysis hinges on the quality of the single crystal. Recrystallization is the most common technique for purifying solids and growing high-quality crystals.[1][2] The underlying principle is the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[3]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point. Test a range of solvents with varying polarities.

  • Dissolution: In a flask, dissolve the crude substituted isoquinoline nitrile in a minimal amount of the chosen hot solvent to create a saturated solution.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, well-ordered crystals. If no crystals form, scratching the inside of the flask or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner or Hirsch funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Case Study: X-ray Crystallography Data for Substituted Isoquinoline Nitriles

The following table presents a comparison of crystallographic data for several substituted isoquinoline derivatives, illustrating the level of detail obtained from a successful X-ray diffraction experiment.

Compound NameDi-n-butyltin(IV)-bis-(1-ethoxy-isoquinoline-4-nitrile thiolate)[4]3-Phenylisoquinolin-1(2H)-one[3]3-amino-1-oxo-2,6,8-triphenyl-1,2,7,8-tetrahydroisoquinoline-4-carbonitrile
Formula C42H54N4O2S2SnC15H11NOC28H21N3O
Crystal System MonoclinicTriclinicMonoclinic
Space Group P21/cP-1P21/n
a (Å) 16.713(3)3.8692(5)13.931(3)
b (Å) 10.485(2)12.0171(16)11.232(2)
c (Å) 24.184(5)12.3209(16)14.281(3)
α (°)
90106.652(2)90
β (°)
108.08(3)94.137(2)108.34(3)
γ (°)
9090.579(2)90
**Volume (ų) **4029.0(14)547.14(12)2118.8(7)
Z 424

Orthogonal Spectroscopic Techniques: A Comparative Overview

While X-ray crystallography provides the ultimate structural answer, it is not always feasible or necessary. Spectroscopic techniques offer rapid and valuable structural information, often on non-crystalline samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful spectroscopic tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the determination of connectivity through scalar couplings.

Key Insights from NMR:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Reveals the number of non-equivalent carbons and their hybridization state.

  • 2D NMR (COSY, HSQC, HMBC): Establishes direct and long-range correlations between protons and carbons, enabling the assembly of molecular fragments.

Experimental Protocol: ¹H and ¹³C NMR of a Substituted Isoquinoline Nitrile

  • Sample Preparation: Dissolve 5-10 mg of the purified substituted isoquinoline nitrile in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • ¹H NMR Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).

  • ¹³C NMR Acquisition:

    • Tune the probe to the ¹³C frequency.

    • Acquire a proton-decoupled spectrum to obtain singlets for each carbon.

    • Longer acquisition times are typically required compared to ¹H NMR.

  • Data Processing: Fourier transform the free induction decay (FID), phase correct, and baseline correct the resulting spectrum. Reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of bonds. The nitrile group (C≡N) has a characteristic sharp absorption band that is often easily identifiable.

Key Insights from IR:

  • Nitrile (C≡N) Stretch: A strong, sharp absorption band in the range of 2260-2220 cm⁻¹. Conjugation to an aromatic ring, such as isoquinoline, typically shifts this absorption to a lower frequency.

  • Aromatic C-H and C=C Stretches: Provide confirmation of the isoquinoline core.

Experimental Protocol: FT-IR Analysis using a KBr Pellet

  • Sample Preparation: Grind 1-2 mg of the solid substituted isoquinoline nitrile with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

  • Pellet Formation: Place the powder mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that can be used to deduce the structure of the molecule.

Key Insights from MS:

  • Molecular Ion Peak (M⁺): Gives the molecular weight of the compound.

  • Isotope Pattern: Can indicate the presence of certain elements, such as bromine or chlorine.

  • Fragmentation Pattern: Provides clues about the different structural motifs within the molecule.

Experimental Protocol: LC-MS/MS Analysis of a Substituted Isoquinoline Nitrile

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile.

  • Chromatographic Separation: Inject the sample onto a liquid chromatography (LC) system coupled to the mass spectrometer. A reversed-phase C18 column is commonly used with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of formic acid to promote protonation.[1]

  • Mass Spectrometric Analysis:

    • Ionize the sample using an appropriate technique, such as electrospray ionization (ESI) in positive ion mode.

    • Acquire full scan mass spectra to determine the molecular weight.

    • Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural elucidation.

Comparative Analysis: Choosing the Right Tool for the Job

The choice of analytical technique depends on the specific research question, the nature of the sample, and the available resources.

FeatureX-ray CrystallographyNMR SpectroscopyIR SpectroscopyMass Spectrometry
Sample State Single CrystalSolutionSolid or LiquidSolid, Liquid, or Solution
Information Obtained 3D structure, absolute stereochemistry, bond lengths/anglesConnectivity, stereochemistry (relative), conformation in solutionFunctional groupsMolecular weight, elemental formula, fragmentation
Sample Amount ~0.1 mm crystal5-10 mg1-2 mg< 1 mg
Analysis Time Days to weeksHours to daysMinutesMinutes to hours
Key Advantage Unambiguous structure determinationDetailed structural information in solutionRapid functional group identificationHigh sensitivity and molecular formula determination
Key Limitation Requires high-quality single crystalsCan be complex for large molecules, may not provide absolute stereochemistryLimited structural detailDoes not provide stereochemical information

Logical Workflow for Structural Elucidation

A logical and efficient approach to the structural characterization of a novel substituted isoquinoline nitrile often involves a combination of these techniques.

A Synthesized Compound B IR Spectroscopy A->B Initial functional group analysis C Mass Spectrometry A->C Determine MW and formula D NMR Spectroscopy (1D & 2D) A->D Detailed connectivity analysis E Proposed Structure B->E Synthesize data C->E Synthesize data D->E Synthesize data F Recrystallization E->F If absolute stereochemistry or solid-state conformation is needed H Confirmed Structure E->H Confirmation G X-ray Crystallography F->G Obtain single crystal G->H Definitive structural proof

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural characterization of substituted isoquinoline nitriles is a critical step in the drug discovery process. While X-ray crystallography remains the definitive method for absolute structure determination, a comprehensive understanding of the molecule can be achieved through the synergistic use of spectroscopic techniques. NMR provides the blueprint of the molecular framework in solution, IR confirms the presence of key functional groups, and mass spectrometry delivers the molecular weight and formula. By understanding the strengths and limitations of each technique, researchers can strategically design their analytical workflow to efficiently and accurately elucidate the structures of these important therapeutic candidates.

References

  • SOP: CRYSTALLIZATION - UCT Science. (n.d.).
  • Recrystallization - Single Solvent. (n.d.).
  • Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7).
  • Recrystallization1. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • Singh, A., Singh, A., Srivastava, D., Kociok-Köhn, G., Köhn, R. D., Kumar, A., & Muddassir, M. (2022). New di-n-butyltin(iv)-bis-(1-alkoxy-isoquinoline-4-nitrile thiolate): crystallographic and computational studies. CrystEngComm, 24(23), 4274–4282. [Link]

  • Cho, S. J., et al. (2009). 3-Phenylisoquinolin-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(3), o561. [Link]

  • El-Faham, A., et al. (2021). Crystal structure and Hirshfeld surface analysis of 3-amino-1-oxo-2,6,8-triphenyl-1,2,7,8-tetrahydroisoquinoline-4-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 77(2), 168-172. [Link]

  • A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Benz[f]isoquinoline Alkaloids - Benchchem. (n.d.).
  • Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds - Benchchem. (n.d.).
  • Sample preparation for FT-IR. (n.d.).

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Purity Assessment of 5-Chloroisoquinoline-3-carbonitrile: A Comparative Technical Guide (UPLC vs. HPLC)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purity Assessment of 5-Chloroisoquinoline-3-carbonitrile via UPLC Content Type: Publish Comparison Guide

Executive Summary: The Regioisomer Challenge

This compound is a critical heterocyclic intermediate, notably implicated in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., Roxadustat analogs). The synthesis of substituted isoquinolines is prone to regioisomeric impurity formation —specifically the 6-, 7-, and 8-chloro analogs—which possess nearly identical physicochemical properties to the target 5-chloro isomer.

Standard High-Performance Liquid Chromatography (HPLC) often struggles to achieve baseline resolution (


) between these positional isomers without excessive run times. This guide details the transition to Ultra-Performance Liquid Chromatography (UPLC) , demonstrating how sub-2 

m particle technology provides the necessary peak capacity to resolve these critical quality attributes (CQAs) with superior speed and sensitivity.
Analytical Workflow & Decision Logic

The following diagram illustrates the critical decision pathways for method selection, highlighting the "Fail-Fast" approach enabled by UPLC during method development.

G Start Sample: Crude this compound Screening Isomer Screening (Regioisomers) Start->Screening HPLC_Path Standard HPLC (C18, 5µm, 250mm) Screening->HPLC_Path Legacy Method UPLC_Path UPLC (BEH C18, 1.7µm, 50mm) Screening->UPLC_Path Modern Approach Decision Resolution (Rs) Check Target: 5-Cl vs 8-Cl > 2.0 HPLC_Path->Decision UPLC_Path->Decision Fail Co-elution / Tailing (Run Time: >25 min) Decision->Fail HPLC Result Pass Baseline Separation (Run Time: <4 min) Decision->Pass UPLC Result Validation Final Method Validation (Linearity, LOQ, Accuracy) Pass->Validation

Caption: Analytical workflow contrasting the legacy HPLC pathway (often resulting in co-elution of isomers) with the high-resolution UPLC pathway.

Comparative Protocols: HPLC vs. UPLC

The following protocols contrast a standard pharmacopeial-style HPLC method with an optimized UPLC method. The UPLC method utilizes an Ethylene Bridged Hybrid (BEH) particle to withstand high pH, allowing for better peak shape of the basic isoquinoline nitrogen.

Method A: Standard HPLC (The "Alternative")
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent Zorbax Eclipse XDB-C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.[1][2]

  • Flow Rate: 1.0 mL/min.[3][4][5][6]

  • Gradient: 0-25 min (10%

    
     90% B).
    
  • Injection Volume: 20 µL.

  • Detection: UV at 230 nm (Isoquinoline

    
     transition).
    
Method B: Advanced UPLC (The "Product")
  • System: Waters ACQUITY UPLC H-Class.

  • Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 9.0 adjusted with

      
      ).
      
    • B: Acetonitrile.[1][2]

    • Note on pH: High pH suppresses the ionization of the isoquinoline nitrogen (

      
      ), ensuring the molecule is neutral. This maximizes hydrophobic interaction with the C18 ligand, improving the separation of chloro-positional isomers.
      
  • Flow Rate: 0.6 mL/min.

  • Gradient: 0-3.5 min (10%

    
     90% B).
    
  • Injection Volume: 1.0 µL.

  • Detection: PDA at 230 nm (with 3D spectral matching).

Performance Comparison Data

The following data represents typical performance metrics observed when separating this compound from its critical impurity, 8-chloroisoquinoline-3-carbonitrile .

Performance MetricStandard HPLC (Method A)UPLC (Method B)Improvement Factor
Run Time 30.0 minutes4.5 minutes6.6x Faster
Retention Time (5-Cl) 18.4 min2.1 min-
Resolution (

)
1.2 (Partial Co-elution)3.4 (Baseline)Regio-isomer Resolved
Tailing Factor (

)
1.8 (Peak broadening)1.1 (Sharp symmetry)Improved Peak Shape
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mL10x Sensitivity
Solvent Consumption ~30 mL / run~2.7 mL / run90% Reduction
Analysis of Results:
  • Resolution of Regioisomers: The 5-chloro and 8-chloro isomers differ only slightly in dipole moment and hydrophobicity. The HPLC method (

    
     plates) fails to fully resolve them (
    
    
    
    ). The UPLC method (
    
    
    plates on a short column) achieves complete baseline separation (
    
    
    ).
  • Sensitivity: The reduced column volume and minimal band broadening in UPLC concentrate the analyte band, significantly increasing signal-to-noise (S/N) ratio. This allows for the detection of trace impurities (<0.05%) that HPLC misses.

  • Throughput: For a stability study involving 100 samples, HPLC would require 50 hours ; UPLC completes the same batch in 7.5 hours .

System Suitability & Causality (Scientific Integrity)

To ensure trustworthiness, the UPLC protocol must be self-validating. The following System Suitability Test (SST) criteria are mandatory before releasing data:

  • Resolution (

    
    ):  Must be 
    
    
    
    between this compound and the nearest eluting impurity (typically the 8-chloro isomer or the hydrolysis product 5-chloroisoquinoline-3-carboxylic acid).
    • Causality: If

      
       drops, it indicates column aging or pH drift in Mobile Phase A.
      
  • Peak Tailing (

    
    ):  Must be 
    
    
    
    .
    • Causality: Tailing > 1.3 suggests secondary silanol interactions. Ensure pH is maintained at 9.0 (for BEH columns) to keep the basic nitrogen deprotonated.

  • Pressure Stability: Delta pressure during the run should not exceed 500 psi.

    • Causality: Fluctuations indicate pump cavitation or check-valve failure, common in high-pressure mixing.

References
  • Zhang, L., et al. (2025).[2] Determination of Roxadustat in Human Plasma by LC-MS/MS and Its Application in Pharmacokinetic Study. Chinese Pharmaceutical Journal. Link

  • BenchChem. (2025).[7][8] 5-Chloroisoquinoline: A Technical Guide for Researchers. Link

  • Alispharm. (2023). UPLC vs HPLC: what is the difference?Link

  • PatSnap Eureka. (2025). HPLC vs UPLC: Resolution and Throughput Compared. Link

  • Separation Science. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?Link

  • Thieme Connect. (2025). Science of Synthesis: Isoquinolines and their impurities. Link

Sources

A Comparative Spectroscopic Guide to the UV-Vis Absorption of 5-Chloroisoquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the isoquinoline scaffold is a cornerstone for the development of novel therapeutic agents and functional materials.[1][2] Among its myriad derivatives, 5-Chloroisoquinoline-3-carbonitrile stands out as a promising building block, integrating the electronic influences of both a halogen and a nitrile group. A fundamental aspect of characterizing any new molecule is understanding its interaction with electromagnetic radiation, for which UV-Vis spectroscopy is an indispensable tool. This guide provides a comparative analysis of the expected UV-Vis absorption maxima of this compound, contextualized by data from analogous structures and foundational spectroscopic principles.

The Electronic Landscape of Substituted Isoquinolines

The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure. For heteroaromatic systems like isoquinoline, the absorption bands typically arise from π → π* and n → π* transitions. The position and intensity of these bands are highly sensitive to the nature and position of substituents on the ring system.[3]

  • Electron-withdrawing groups , such as the nitrile (-CN) and chloro (-Cl) groups present in this compound, can significantly influence the electronic transitions. These groups can lower the energy of the π* molecular orbitals, often leading to a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands.[1][4]

  • Extended Conjugation: The fusion of the benzene and pyridine rings in the isoquinoline core creates a conjugated π-electron system. The extent of this conjugation is a primary determinant of the absorption wavelength, with larger conjugated systems generally absorbing at longer wavelengths.[5][6]

Comparative UV-Vis Absorption Data

CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
IsoquinolineEthanol217, 266, 31739811, 3981, 2512[7]
1-(isoquinolin-3-yl)imidazolidin-2-one0.1 M H₂SO₄3775083[3]
1-(isoquinolin-3-yl)-3-(4-nitrophenyl)imidazolidin-2-oneChloroform350Not Reported[3]
Dihydrothieno[2,3-c]isoquinoline derivative (He4-CN)DMF290, 368Not Reported[4]
Indenoisoquinoline derivative (NSC314622)CCl₄~270, ~290, ~330, ~365Not Reported[8]
Indenoisoquinoline derivative (NSC314622)DMSO~270, ~290, ~330, ~365Not Reported[8]

Analysis and Prediction:

Based on the comparative data, we can anticipate that this compound will exhibit multiple absorption bands in the UV-Vis spectrum. The presence of the electron-withdrawing chloro and cyano groups is expected to cause a bathochromic shift compared to unsubstituted isoquinoline. The absorption maxima are likely to fall within the 300-400 nm range, characteristic of substituted isoquinoline derivatives.[3][4]

The Influence of Solvent: Solvatochromism

The polarity of the solvent can significantly impact the UV-Vis absorption spectrum, a phenomenon known as solvatochromism.[9][10] Polar solvents can stabilize the ground or excited state of a molecule to different extents, leading to shifts in the absorption maxima. For molecules with charge transfer character, increasing solvent polarity often results in a red-shift (bathochromic shift) of the absorption bands.[11][12] When characterizing this compound, it is crucial to record spectra in a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol, and DMSO) to fully understand its electronic properties.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To ensure accurate and reproducible data, the following standardized protocol for acquiring the UV-Vis absorption spectrum of this compound is recommended.

Materials:

  • This compound

  • UV-grade solvents (e.g., ethanol, methanol, acetonitrile, chloroform, DMSO)

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen UV-grade solvent at a concentration of approximately 1 mM.

    • Dilute the stock solution to a final concentration that yields an absorbance between 0.1 and 1.0 at the expected λmax. This is crucial for ensuring the measurement is within the linear range of the Beer-Lambert law.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

    • Set the wavelength range for scanning, typically from 200 to 600 nm for this class of compounds.

  • Blank Measurement:

    • Fill a clean quartz cuvette with the pure solvent that was used to prepare the sample.

    • Place the cuvette in the reference beam path of the spectrophotometer.

    • Place an identical cuvette filled with the same pure solvent in the sample beam path.

    • Run a baseline correction to subtract the absorbance of the solvent and the cuvette.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the sample solution.

    • Fill the sample cuvette with the diluted solution of this compound.

    • Place the sample cuvette back into the sample beam path.

    • Acquire the absorption spectrum.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • Record the absorbance value at each λmax.

    • If the exact concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_meas Measurement cluster_analysis Data Analysis prep1 Prepare 1 mM stock solution in UV-grade solvent prep2 Dilute stock to working concentration (Abs ~ 0.1-1.0) prep1->prep2 meas1 Run baseline correction with pure solvent prep2->meas1 inst1 Warm up spectrophotometer lamps inst2 Set wavelength scan range (200-600 nm) inst1->inst2 inst2->meas1 meas2 Measure absorbance of the sample solution meas1->meas2 analysis1 Identify λmax values meas2->analysis1 analysis2 Calculate molar absorptivity (ε) analysis1->analysis2

Caption: A flowchart illustrating the standardized workflow for obtaining the UV-Vis absorption spectrum of a chemical compound.

Conclusion

While direct experimental data for the UV-Vis absorption maxima of this compound remains to be published, a comparative analysis of related structures provides a strong predictive framework. The presence of both chloro and nitrile substituents on the isoquinoline core suggests that the primary absorption bands will likely be observed in the 300-400 nm region. A thorough investigation of solvatochromic effects by employing a range of solvents with varying polarities will be essential for a comprehensive understanding of the electronic properties of this promising molecule. The detailed experimental protocol provided herein offers a robust methodology for researchers to obtain high-quality, reproducible UV-Vis spectroscopic data, which is fundamental for its application in medicinal chemistry and materials science.

References

  • Exploration of Dihydrothieno[2,3-c] Isoquinolines As Luminescent Materials and Corrosion Inhibitors | ACS Omega. (2022, October 19).
  • Photophysical properties of isoquinoline derivatives. - ResearchGate.
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC - NIH.
  • Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes - PMC. (2013, September 26).
  • 5-chloroquinoline-3-carbonitrile | 2102411-05-0 - Sigma-Aldrich.
  • Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - RSC Publishing. (2019, April 16).
  • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific.
  • Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study - PMC. (2017, February 4).
  • Solvatochromic effects in the UV/Vis absorption spectra of CPD6 in... - ResearchGate.
  • Solvatochromism – Knowledge and References - Taylor & Francis.
  • Application of 5-Chloroisoquinoline in materials science - Benchchem.
  • Solvatochromic Effects in the UV/vis Absorption Spectra of Some Pyridazinium Ylides. (2011, November 15).
  • A Facile, Choline Chloride/Urea Catalyzed Solid Phase Synthesis of Coumarins via Knoevenagel Condensation.
  • Interpreting UV-Vis Spectra - University of Toronto Scarborough.
  • 3-chloroisoquinoline-5-carbonitrile | 1337879-92-1 - Sigma-Aldrich.
  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds - Shimadzu.
  • A Comparative Spectroscopic Guide to Quinoline and Isoquinoline - Benchchem.
  • CN112300072A - High-yield synthesis method of 5-iodoisoquinoline compounds - Google Patents.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Chloroisoquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 5-Chloroisoquinoline-3-carbonitrile (CAS No. 2102411-05-0). As a chlorinated heterocyclic nitrile compound, its handling and disposal demand a rigorous, safety-first approach to protect laboratory personnel and the environment. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety and compliance.

Hazard Profile and Risk Assessment

Understanding the inherent risks of this compound is the foundation of its safe management. This compound is not benign; it is a reactive chemical intermediate with a specific hazard profile that dictates its classification as hazardous waste. Its disposal pathway is determined by its chemical properties: being a chlorinated organic compound and a nitrile.[1][2][3] Upon combustion, it can release toxic and corrosive gases, including nitrogen oxides, hydrogen cyanide, and hydrogen chloride.[4]

PropertyInformation
Chemical Name This compound[5]
CAS Number 2102411-05-0[5]
Molecular Formula C₁₀H₅ClN₂[5]
Signal Word Warning[5]
GHS Hazard Statements H302: Harmful if swallowed[5][6] H315: Causes skin irritation[5][6] H319: Causes serious eye irritation[5][6] H335: May cause respiratory irritation[6]

The Core Principle: Regulated Hazardous Waste

Due to its toxicological profile and chemical structure, This compound must be disposed of as regulated hazardous waste. [4][6] It must never be discarded in standard laboratory trash or poured down the drain.[7] The rationale is twofold:

  • Toxicity and Reactivity: The compound is harmful if ingested and an irritant to the skin, eyes, and respiratory system.[5][6] Improper disposal could lead to harmful exposures for sanitation workers and the public.

  • Environmental Persistence: Chlorinated organic compounds can be persistent in the environment and pose risks to aquatic life.[3][8] Disposal must comply with local and national regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[2][9]

The preferred and most effective disposal method for halogenated organic compounds is high-temperature incineration conducted at a licensed and permitted hazardous waste facility.[10]

Procedural Protocol for Disposal

This step-by-step protocol ensures that this compound waste is handled safely from the point of generation to its final disposal.

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, the following minimum PPE is mandatory to prevent exposure.[11]

  • Eye Protection: Wear chemical safety goggles or a full-face shield.[9][12][13]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber.[7][13][14] Always inspect gloves for tears or degradation before use. For tasks with a higher risk of splashing, double-gloving is required.[11]

  • Body Protection: A standard laboratory coat is required to prevent skin contact.[13]

  • Respiratory Protection: All handling of the solid compound or its solutions must be performed in a well-ventilated area, preferably inside a certified chemical fume hood, to minimize inhalation of dust or vapors.[6][10][12]

Waste Collection and Segregation

Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.

  • Designate a Waste Container: Use a dedicated, leak-proof, and chemically compatible container for all this compound waste.[10][15] The container must have a tightly sealing lid.[14]

  • Label Correctly: Affix a "Hazardous Waste" label to the container before adding any waste. The label must clearly state the full chemical name, "this compound," and list all associated hazards (e.g., Toxic, Irritant).[10][15]

  • Collect All Contaminated Materials: Dispose of any item that has come into direct contact with the compound as hazardous waste. This includes gloves, weighing papers, pipette tips, contaminated wipes, and absorbent materials from spills.[10][16]

  • Do Not Mix Waste Streams: Never mix this compound waste with other waste streams (e.g., solvents, acids, bases) unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[10] Mixing with incompatible materials, such as strong oxidizing agents, can lead to hazardous reactions.[4][6][9]

Interim On-Site Storage

Generated waste must be stored safely pending pickup by a licensed disposal contractor.

  • Secure the Container: Ensure the waste container lid is tightly sealed at all times, except when adding waste.[14]

  • Storage Location: Store the container in a designated and clearly marked satellite accumulation area or central hazardous waste storage area. This area should be cool, dry, well-ventilated, and away from heat sources or direct sunlight.[6][13]

  • Authorized Access: The storage area should be locked or otherwise secured to limit access to trained and authorized personnel only.[6]

Final Disposal Coordination

The final step is to transfer the waste to a licensed professional for disposal.

  • Contact EHS: Notify your institution's EHS department or designated safety officer when your waste container is ready for pickup.[10]

  • Provide Documentation: Accurately complete any required waste manifest forms, providing all necessary information about the container's contents.[10]

  • Professional Disposal: Your EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and ultimate destruction of the chemical waste in compliance with all regulations.[9][10]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[10]

  • Ventilate: If safe to do so, ensure the area is well-ventilated by keeping the fume hood active.[10]

  • Assess and Equip: Do not attempt to clean a large spill or any spill you are not trained or equipped to handle. For a small, manageable spill, don the appropriate PPE as described in section 3.1.[11]

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[6][10]

  • Collect Waste: Carefully scoop the absorbed material and any remaining solids into your designated hazardous waste container.[10][12]

  • Decontaminate: Wipe the spill area with a suitable solvent (such as acetone), using disposable wipes. Place all cleaning materials into the hazardous waste container.[10]

  • Report: Report the spill to your supervisor and your institution's EHS department, regardless of size.[10][11]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of this compound.

G start Waste Generation (this compound) identify Identify as Hazardous Waste (Toxic, Irritant, Chlorinated) start->identify ppe Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) identify->ppe collect_solid Collect Solid Waste & Contaminated Materials ppe->collect_solid spill_check Spill Occurred? collect_solid->spill_check handle_spill Follow Spill Management Protocol (Evacuate, Contain, Collect, Report) spill_check->handle_spill Yes container Place in Labeled, Sealed Hazardous Waste Container spill_check->container No handle_spill->container storage Store in Designated, Secure Accumulation Area container->storage contact_ehs Contact EHS for Pickup storage->contact_ehs pickup Professional Disposal (Licensed Contractor) contact_ehs->pickup end Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

References

  • Guidelines for Cytotoxic (Antineoplastic) Drugs . Occupational Safety and Health Administration. [Link]

  • Cytotoxic Drug Handling with Biosafety Isolators . BioSafe Tech by QUALIA. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs . Occupational Safety and Health Administration. [Link]

  • Nitriles Waste Compatibility . CP Lab Safety. [Link]

  • Safety Data Sheet for 1-Chloroisoquinoline . Alfa Aesar. [Link]

  • ASHP Guidelines on Handling Hazardous Drugs . American Society of Health-System Pharmacists. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University. [Link]

  • Safe Handling of Hazardous Drugs . Duke University Occupational and Environmental Safety Office. [Link]

  • Hazardous Waste - EHSO Manual . Emory University. [Link]

  • Safety Data Sheet for Chloroform . Merck Millipore. [Link]

  • EPA Hazardous Waste Codes . U.S. Environmental Protection Agency. [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry . U.S. Environmental Protection Agency. [Link]

  • Hazardous Substance Fact Sheet for Adiponitrile . New Jersey Department of Health. [Link]

  • Disposal of Solid Chemicals in the Normal Trash . Lafayette College Public Safety. [Link]

  • Hazardous Materials Disposal Guide . Nipissing University. [Link]

  • Guidance Manual for the Disposal of Chlorinated Water . Vita-D-Chlor. [Link]

  • Listing Background Document for the Production of Certain Chlorinated Aliphatic Hydrocarbons . U.S. Environmental Protection Agency. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.